Technical Documentation Center

Methyl 2-fluoro-6-methoxynicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-fluoro-6-methoxynicotinate
  • CAS: 117671-03-1

Core Science & Biosynthesis

Foundational

Methyl 2-fluoro-6-methoxynicotinate molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 2-fluoro-6-methoxynicotinate Introduction Methyl 2-fluoro-6-methoxynicotinate is a substituted pyridine derivative of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 2-fluoro-6-methoxynicotinate

Introduction

Methyl 2-fluoro-6-methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a fluorine atom, a methoxy group, and a methyl ester on a pyridine core—makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed examination of its molecular structure, physicochemical properties, and insights into its synthetic relevance.

Molecular Structure and Characterization

The structural integrity of Methyl 2-fluoro-6-methoxynicotinate is foundational to its chemical reactivity and its utility as a synthetic intermediate.

Systematic Nomenclature and Formula

The formal IUPAC name for this compound is methyl 2-fluoro-6-methoxypyridine-3-carboxylate. Its molecular formula is C8H8FNO3.[1] This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms.

Core Structural Features

The molecule is built upon a central pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows:

  • Fluorine Atom (C2): A fluorine atom is attached at the 2-position of the pyridine ring. The high electronegativity of fluorine can significantly influence the electron distribution within the aromatic ring, impacting its reactivity and the acidity of adjacent protons.

  • Methoxy Group (C6): A methoxy group (-OCH3) is located at the 6-position. This group is an electron-donating group, which can also modulate the electronic properties of the pyridine ring.

  • Methyl Ester Group (C3): A methyl nicotinate (methyl pyridine-3-carboxylate) functional group is present at the 3-position. This group consists of a carbonyl group double-bonded to an oxygen atom, which is also single-bonded to another oxygen atom attached to a methyl group (-COOCH3). This functional group serves as a key handle for further chemical transformations, such as amide bond formation.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of Methyl 2-fluoro-6-methoxynicotinate is crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Molecular Weight 185.152 g/mol [1]
CAS Number 117671-03-1[1]
Molecular Formula C8H8FNO3[1]
Melting Point 81-82 °C[1]
Boiling Point 247.1 ± 40.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Appearance White to pale yellow crystals or powder

Synthesis Insights

A potential synthetic strategy could involve:

  • Starting with a pre-functionalized pyridine ring.

  • Nucleophilic aromatic substitution reactions to introduce the fluoro and methoxy groups.

  • Esterification of a carboxylic acid precursor to form the methyl ester.

The precise sequence of these steps would be critical to avoid unwanted side reactions and to achieve a good overall yield.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of Methyl 2-fluoro-6-methoxynicotinate.

Caption: 2D structure of Methyl 2-fluoro-6-methoxynicotinate.

Conclusion

Methyl 2-fluoro-6-methoxynicotinate is a well-defined chemical entity with a unique combination of functional groups that make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its molecular weight of 185.152 g/mol and its specific structural arrangement are key determinants of its chemical behavior. A thorough understanding of its properties is essential for researchers and scientists working in drug development and organic synthesis.

References

  • Shanghai Aladdin Biochemical Technology Co., LTD. (2025, February 5).
  • PubChem. (2026, January 18). Methyl 2-fluoro-6-methylnicotinate.
  • Benchchem. (2025).
  • Jubilant Pharma. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ChemicalBook. (2022, August 26).

Sources

Exploratory

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Biological Applications: A Technical Guide

Foreword: The Fluorine Advantage in Pyridine Scaffolds The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery and agrochemical development.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluorine Advantage in Pyridine Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery and agrochemical development.[1][2] Pyridine, a fundamental heterocyclic scaffold, is ubiquitous in a vast array of biologically active compounds.[3] When these two chemical entities converge, the resulting fluorinated pyridine derivatives exhibit a remarkable spectrum of biological activities, often with enhanced potency, selectivity, and metabolic stability.[1][2] This technical guide serves as an in-depth exploration of the potential biological activities of these derivatives, offering insights into their mechanisms of action, methodologies for their evaluation, and their applications in medicinal and agricultural sciences. We will delve into the causality behind experimental choices and provide self-validating protocols to empower researchers in this dynamic field.

The Physicochemical Impact of Fluorination on Pyridine Derivatives

The introduction of fluorine, the most electronegative element, into a pyridine ring imparts a unique set of physicochemical properties that profoundly influence its biological behavior. Understanding these effects is paramount for rational drug design and the development of effective agrochemicals.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This alteration can dramatically affect a molecule's solubility, membrane permeability, and interaction with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This increased metabolic stability often leads to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.[5]

  • Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. This is a critical factor for drug absorption and distribution.

  • Conformational Control: Fluorine substitution can influence the conformation of a molecule through steric and electronic effects, potentially locking it into a bioactive conformation for optimal target binding.[6]

  • Bioisosteric Replacement: Fluorine and fluorinated groups can act as bioisosteres for other atoms or functional groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.[6][7][8]

Medicinal Applications of Fluorinated Pyridine Derivatives

The unique properties conferred by fluorine have led to the successful development of numerous fluorinated pyridine-containing drugs across various therapeutic areas.

Anticancer Activity

Fluorinated pyridines are prominent scaffolds in oncology drug discovery. Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Topoisomerase and Thymidylate Synthase

Certain fluorinated pyrimidine derivatives, which share structural similarities with pyridine, exert their anticancer effects by targeting DNA replication. For instance, the metabolite of 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is a known inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.[9][10] Furthermore, there is growing evidence that fluorinated pyrimidines can also poison topoisomerase I (Top1), trapping the enzyme-DNA cleavage complex and leading to DNA damage and apoptosis.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [9][11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Antibacterial Activity

Fluoroquinolones, a major class of antibiotics, feature a fluorinated quinolone core, which is structurally related to pyridine. These compounds are highly effective against a broad spectrum of bacterial pathogens.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones block the progression of the DNA replication fork, leading to bacterial cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology: [10][14][15]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a pure culture of the test organism.

  • Serial Dilution: Perform a two-fold serial dilution of the fluorinated pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antimalarial Activity

Several pyridine derivatives have shown promising antimalarial activity.[16] Fluorination can enhance the potency and pharmacokinetic properties of these compounds.

Mechanism of Action: The mechanisms of action for many antimalarial pyridine derivatives are still under investigation, but some are known to target various stages of the parasite's life cycle. For instance, some compounds may interfere with hemoglobin digestion in the parasite's food vacuole or inhibit essential parasitic enzymes.

Experimental Protocol: In Vivo Antimalarial Activity (Peter's 4-Day Suppressive Test)

This in vivo assay is used to evaluate the efficacy of a potential antimalarial compound in a murine model of malaria.

Principle: The assay measures the ability of a test compound to suppress the growth of Plasmodium berghei in mice.

Step-by-Step Methodology: [17][18]

  • Infection: Infect mice intraperitoneally with Plasmodium berghei-infected red blood cells.[18]

  • Treatment: Administer the fluorinated pyridine derivative orally or subcutaneously to the mice once daily for four consecutive days, starting 24 hours after infection.[18] A positive control (e.g., chloroquine) and a negative control (vehicle) group should be included.[18]

  • Parasitemia Determination: On day 5, collect blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.[18]

  • Calculation of Suppression: Calculate the percentage of parasitemia suppression for each treatment group compared to the negative control group.

Agrochemical Applications of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives are integral to modern agriculture, serving as highly effective herbicides, insecticides, and fungicides.[12][19][20] Their enhanced efficacy and favorable environmental profiles make them valuable tools for crop protection.[11][19]

Herbicidal Activity

Many commercial herbicides are based on the pyridine scaffold. Fluorination can increase their potency and selectivity.

Mechanism of Action: Pyridine-based herbicides often act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.

Insecticidal Activity

Fluorinated pyridine derivatives have been developed into potent insecticides. For example, Flupyradifurone is an insecticide used to control sucking pests.[21]

Mechanism of Action: Some fluorinated pyridine insecticides act as nicotinic acetylcholine receptor (nAChR) agonists. They bind to and activate these receptors in the insect nervous system, leading to hyperexcitation, paralysis, and death.

Fungicidal Activity

The inclusion of fluorine in pyridine-containing fungicides can enhance their efficacy against a broad range of plant pathogens.

Mechanism of Action: Many fungicidal pyridine derivatives inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption of membrane integrity leads to fungal cell death.

Experimental Protocol: Evaluation of Herbicidal Activity (Whole-Plant Pot Assay)

This assay evaluates the post-emergence herbicidal efficacy of a compound on target weed species.

Principle: The test compound is applied to the foliage of young, actively growing weed plants, and the herbicidal effect is visually assessed over time.

Step-by-Step Methodology:

  • Plant Growth: Grow target weed species in pots containing a suitable soil mix in a greenhouse or growth chamber.

  • Compound Application: When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the fluorinated pyridine derivative as a foliar spray at various application rates. Include a vehicle control and a commercial standard herbicide.

  • Evaluation: Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each compound.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key mechanism of action and a typical experimental workflow.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA unwinds Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Fluoroquinolone Fluorinated Pyridine Derivative (Fluoroquinolone) Fluoroquinolone->DNA_Gyrase inhibits

Figure 1: Mechanism of DNA Gyrase Inhibition by a Fluorinated Pyridine Derivative.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add Fluorinated Pyridine Derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks and Future Perspectives

The strategic incorporation of fluorine into the pyridine scaffold continues to be a highly fruitful approach in the quest for novel and improved therapeutic agents and agrochemicals. The unique physicochemical properties imparted by fluorine provide a powerful tool for medicinal and agricultural chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds. As our understanding of the intricate interactions between these molecules and their biological targets deepens, and as new synthetic methodologies for precise fluorination emerge, the potential for discovering next-generation drugs and crop protection agents based on fluorinated pyridine derivatives remains immense. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the "fluorine advantage" in their scientific endeavors.

References

  • Huimeng Bio-tech. (2022-03-25).
  • Tantillo, D. J. (2020-07-29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Mei, H., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Gmeiner, W. H. (2020-07-29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
  • Mei, H., et al. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). The Versatility of the Fluoropyridine Moiety in Agrochemicals: An Overview.
  • Gathirwa, J. W., et al. (n.d.). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC.
  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • NCBI Bookshelf. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (2024-01-16). (PDF) Recent developments in fluorine‐containing pesticides.
  • ACS Publications. (2020-03-17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
  • SpringerLink. (n.d.).
  • ACS Publications. (2025-09-26). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega.
  • ResearchGate. (2025-11-24).
  • PubMed. (2025-09-09).
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubMed. (2001). Metabolism of fluorine-containing drugs.
  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • K-State Libraries. (n.d.). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ResearchGate. (2025-08-06). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF.
  • MDPI. (n.d.).
  • ResearchGate. (2025-08-10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Semantic Scholar. (n.d.). Metabolism of fluorine-containing drugs..
  • Chemical Science (RSC Publishing). (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Frontiers. (2024-04-08). In vitro and in vivo antimalarial activities of the ethanol extract of Erythrina sigmoidea stem bark used for the treatment of malaria in the Western Region of Cameroon.
  • PMC. (n.d.).

Sources

Foundational

safety, handling, and storage of Methyl 2-fluoro-6-methoxynicotinate

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 2-fluoro-6-methoxynicotinate This guide provides comprehensive safety, handling, and storage protocols for Methyl 2-fluoro-6-methoxynicotinate (C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 2-fluoro-6-methoxynicotinate

This guide provides comprehensive safety, handling, and storage protocols for Methyl 2-fluoro-6-methoxynicotinate (CAS No: 117671-03-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from analogous chemical structures and established laboratory safety principles to ensure user safety and experimental integrity. The causality behind each recommendation is explained to provide a deeper understanding of the required precautions.

Compound Identification and Physicochemical Properties

Methyl 2-fluoro-6-methoxynicotinate is a halogenated pyridine derivative. Understanding its physical properties is foundational to its safe handling and storage. While specific toxicological data is limited, its structure, incorporating a pyridine ring, a fluoro-group, and a methoxy group, informs the safety protocols outlined in this guide.

Table 1: Chemical and Physical Properties of Methyl 2-fluoro-6-methoxynicotinate

Property Value Source
CAS Number 117671-03-1 [1]
Molecular Formula C₈H₈FNO₃ [1]
Molecular Weight 185.15 g/mol [1]
Appearance White to off-white solid/powder [2]
Melting Point 81-82 °C [1]
Boiling Point 247.1 ± 40.0 °C at 760 mmHg [1]
Flash Point 103.3 ± 27.3 °C [1]

| Density | 1.2 ± 0.1 g/cm³ |[1] |

Hazard Identification and Toxicological Profile

Rationale: The pyridine core is associated with potential skin, eye, and respiratory irritation, as well as systemic toxicity upon absorption.[5][6] Halogenated organic compounds can release toxic fumes, such as hydrogen fluoride, upon thermal decomposition.[7][8]

Table 2: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement Basis of Inference
Skin Corrosion/Irritation 2 H315: Causes skin irritation Based on analogs like Methyl 2-fluoronicotinate and Methyl 6-methylnicotinate.[3][4]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation Common hazard for substituted pyridines.[3][4][9]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation A frequent classification for nicotinate esters.[3][4]

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | A prudent assumption based on the general toxicity profile of pyridine derivatives.[5][10] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of solid Methyl 2-fluoro-6-methoxynicotinate and its solutions must be performed in a properly functioning and certified chemical fume hood.[6][11] This is critical to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3]

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[12][13]

Personal Protective Equipment (PPE)

The selection of PPE is crucial for preventing direct contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and airborne particles causing serious eye irritation.[9][13]
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin contact. Latex gloves are not recommended.[6][11] Always check the manufacturer's glove compatibility chart.
Skin and Body Protection Fully-buttoned laboratory coat. Prevents contamination of personal clothing and skin.[6]

| Respiratory Protection | Not required if work is performed in a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[13] |

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Wash Wash Hands Doff3->Wash Start Enter Lab Start->Don1 End Exit Lab Wash->End Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<10g, inside fume hood) Assess->Minor Minor Major Major Spill (>10g, outside hood) Assess->Major Major Contain Contain spill with inert absorbent material (e.g., sand, vermiculite) Minor->Contain Alert Alert Colleagues & Evacuate Area Major->Alert Call Call Emergency Response (EH&S) Alert->Call Collect Carefully sweep/scoop into a sealed waste container Contain->Collect Clean Decontaminate area with appropriate solvent Collect->Clean Dispose Label and dispose of waste via EH&S Clean->Dispose

Caption: Decision Tree for Spill Response.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [10][12]* Unsuitable Media: Do not use a direct stream of water, as it may scatter the material.

  • Hazards from Combustion: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [7][13]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [13][14]

Storage and Stability

Proper storage is paramount to maintaining the compound's integrity and preventing hazardous situations.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area. [3][15][16]* Container: Keep the container tightly closed and properly labeled. [3][17][15]* Environment: Protect from moisture and direct sunlight. [3]Storing in a desiccator may be advisable.

  • Temperature: While refrigeration is often recommended for long-term storage of reactive chemicals,[12][18] room temperature storage is acceptable for this compound given its melting point, provided the area is cool and dry.

Chemical Incompatibilities

To prevent dangerous reactions, segregate Methyl 2-fluoro-6-methoxynicotinate from the following materials. [19] Table 4: Chemical Incompatibilities

Incompatible Class Examples Rationale
Strong Oxidizing Agents Peroxides, nitrates, perchlorates Can cause vigorous or explosive reactions. [10][17]
Strong Acids Hydrochloric acid, sulfuric acid The basic pyridine nitrogen can react exothermically. [10]

| Strong Bases | Sodium hydroxide, potassium tert-butoxide | Can promote hydrolysis of the ester group. [13][17]|

Waste Disposal

All waste containing Methyl 2-fluoro-6-methoxynicotinate must be treated as hazardous.

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal and minimize costs. [15]2. Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EH&S) office in accordance with all local, state, and federal regulations. Do not pour down the drain. [15]

References

  • Methyl 2-fluoro-6-methoxynicotinate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025). Chemsrc.com. [Link]

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (2024). Biosolve. [Link]

  • Halogenated Solvents in Laboratories. (2021). Temple University Environmental Health & Radiation Safety. [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

  • Methyl 2-fluoro-6-methylnicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • HS404 Dangerous Goods Storage Guideline. (2022). University of New South Wales. [Link]

  • 2-Fluoro-6-methoxypyridine-3-boronic acid - Safety Data Sheet. (2016). AFG Bioscience LLC. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • Chemical Storage and Handling Recommendations. (2016). NY.Gov. [Link]

  • Pyridine - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. (2023). ScienceDirect. [Link]

  • Methyl 2-fluoronicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • Pyridine - Standard Operating Procedure. University of Washington. [Link]

  • Methacrylic Acid Safe Handling Manual. Methacrylate Producers Association. [Link]

  • Methyl 2-fluoroacrylate - Safety Data Sheet. (2020). Daikin Chemicals. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Central Role of Nicotinic Acids in Modern Chemistry

An Application Guide to the Synthesis of Substituted Nicotinic Acids: Mechanisms and Protocols Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry and materials science. As...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted Nicotinic Acids: Mechanisms and Protocols

Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry and materials science. As a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials, the ability to precisely control the substitution pattern on the pyridine ring is of paramount importance for tuning molecular properties and biological activity. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these vital compounds, intended for researchers, scientists, and drug development professionals.

Our focus extends beyond simple procedural outlines. As a senior application scientist, the goal is to illuminate the underlying reaction mechanisms, providing a causal understanding of why certain conditions are chosen and how they influence the reaction outcome. We will dissect both classical ring-forming reactions and modern cross-coupling methodologies, offering detailed, field-tested protocols and troubleshooting insights to ensure reliable and reproducible synthesis. The content is structured to empower the practicing chemist to not only replicate these methods but also to adapt and innovate upon them for their specific research targets.

We will categorize the synthetic approaches into two major classes:

  • De Novo Synthesis: The construction of the pyridine ring from acyclic precursors.

  • Core Functionalization: The modification of a pre-existing nicotinic acid or pyridine framework.

Each section will feature mechanistic diagrams, step-by-step protocols, and comparative data to guide your synthetic planning.

Part 1: De Novo Synthesis of the Nicotinic Acid Core

Building the pyridine ring from the ground up offers a powerful method for installing multiple substituents with high regiocontrol. These multi-component reactions are often convergent, allowing for the rapid assembly of complex molecular architectures.

The Guareschi-Thorpe Condensation

This classical reaction provides access to 2-pyridone structures, which are valuable precursors to nicotinic acids. The modern iteration of this reaction involves a three-component condensation of a β-dicarbonyl compound, an active methylene compound (like ethyl cyanoacetate), and an ammonia source.[1][2]

The reaction proceeds through a series of condensation and cyclization steps. The key is the initial formation of an enamine from the β-dicarbonyl and ammonia, which then acts as a nucleophile in a Knoevenagel-type condensation, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring. The use of ammonium carbonate in aqueous media represents a green and efficient modification of the classic conditions.[2]

Guareschi_Thorpe Guareschi-Thorpe Reaction Mechanism cluster_reactants Reactants R1 β-Dicarbonyl I1 Enamine Intermediate R1->I1 + NH3 R2 Ethyl Cyanoacetate I2 Knoevenagel Adduct R2->I2 Condensation R3 Ammonia (NH3) I1->I2 Condensation I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Pyridone Product I3->P - H2O

Caption: Mechanism of the Guareschi-Thorpe Condensation.

This protocol is adapted from modern, environmentally benign procedures.[1][2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (1.13 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Solvent Addition: Add 30 mL of distilled water to the flask. The mixture will be a heterogeneous slurry.

  • Reaction Execution: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove unreacted starting materials.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C overnight. The desired 2-pyridone is typically obtained in high yield (>90%) and purity, requiring no further chromatographic purification.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust four-component reaction that produces 1,4-dihydropyridines, which can then be oxidized to the corresponding aromatic pyridines.[3][4] This method is exceptionally versatile for creating symmetrically substituted pyridines.

The synthesis involves a sequence of condensations and additions:

  • Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester.[5]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.[5]

  • Michael Addition: The enamine adds to the product of the Knoevenagel condensation.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The dihydropyridine is oxidized to the final pyridine product, often using an oxidizing agent like nitric acid or ceric ammonium nitrate (CAN).

Hantzsch_Synthesis Hantzsch Pyridine Synthesis Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Product (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine + NH3 Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (DHP) Michael_Adduct->DHP Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation (-2H)

Caption: Key stages of the Hantzsch Pyridine Synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (2.60 g, 20 mmol).

  • Solvent and Reagent Addition: Add 20 mL of ethanol and stir to dissolve. To this solution, add concentrated aqueous ammonia (approx. 2 mL, 30 mmol).

  • Reaction Execution: Gently reflux the mixture for 3-4 hours. The formation of a yellow precipitate indicates product formation. Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • Work-up and Purification: Cool the reaction mixture in an ice bath for 30 minutes. Collect the yellow crystalline solid by vacuum filtration. Wash the crystals with cold ethanol (2 x 10 mL) and dry under vacuum. This yields the 1,4-dihydropyridine intermediate.

  • Oxidation Step: Dissolve the dried dihydropyridine (1.0 g) in 15 mL of glacial acetic acid. Add a solution of sodium nitrite (0.3 g in 1 mL water) dropwise while stirring. An exothermic reaction with gas evolution will occur. Stir for 30 minutes at 80°C.

  • Final Isolation: Pour the mixture onto crushed ice and neutralize with aqueous ammonia. The pyridine product will precipitate. Filter, wash with water, and recrystallize from ethanol to obtain the final product.

Part 2: Core Functionalization of Nicotinic Acids

When a nicotinic acid scaffold is already available, direct functionalization is often the most efficient strategy. Modern transition-metal-catalyzed cross-coupling reactions have revolutionized this field, allowing for the precise installation of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl structures.[6] It involves the reaction of a halo-nicotinic acid derivative with an organoboron species, typically a boronic acid, catalyzed by a palladium complex.[7][8]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-nicotinic acid to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.[9]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Intermediate (L2Pd(II)(Ar)(X)) Pd0->OxAdd Oxidative Addition ArX Halo-Nicotinic Acid (Ar-X) ArX->OxAdd Transmetal Transmetalation Intermediate (L2Pd(II)(Ar)(Ar')) OxAdd->Transmetal Transmetalation ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Activation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative example for arylating a nicotinic acid core.[7][10]

  • Inert Atmosphere Setup: Add 5-bromonicotinic acid (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: To the flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Degassing: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor by TLC or LC-MS until the starting 5-bromonicotinic acid is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and acidify to pH ~4 with 1M HCl. The product will precipitate.

  • Purification: Filter the crude product and wash with water. For higher purity, the solid can be extracted into ethyl acetate (3 x 20 mL), the combined organic layers washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the desired 5-phenylnicotinic acid.

Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp)-C(sp²) bonds.[11][12] It typically employs a dual catalytic system of palladium and copper(I).[13]

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium center.[12]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd L2Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) OxAdd->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡C-R) OxAdd->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡C-R CuX->CuAcetylide + Alkyne - HX Alkyne R-C≡C-H CuAcetylide->OxAdd Transmetalation

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

  • Inert Atmosphere Setup: To a Schlenk tube, add 6-chloronicotinic acid (158 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add 5 mL of degassed triethylamine (TEA) followed by 5 mL of degassed THF. Add phenylacetylene (112 mg, 1.1 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C for 8 hours. Monitor consumption of the starting material by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add 20 mL of water to the residue and acidify with 1M HCl to pH 4-5.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an ethanol/water mixture to afford the pure product.

Data Summary and Method Selection

The choice of synthetic strategy depends heavily on the target substitution pattern and available starting materials.

Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Guareschi-Thorpe De Novo SynthesisCondensation & Cyclization2-Hydroxy, 3-Cyano, 4,6-Alkyl/ArylConvergent; uses simple precursors; green chemistry options.[2]Primarily yields 2-pyridones; limited substitution patterns.
Hantzsch Synthesis De Novo SynthesisMulti-component Condensation2,6-Dialkyl, 3,5-Diester, 4-Aryl/AlkylHigh convergence; builds complex cores in one pot.[4]Requires final oxidation step; typically produces symmetrical products.
Suzuki-Miyaura Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[7]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[8]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.
Sonogashira Core FunctionalizationC-C Bond FormationAlkynyl groups at various positions.[11]Mild conditions; direct installation of a versatile functional group.Requires a terminal alkyne and halogenated precursor; copper co-catalyst can be sensitive.

Troubleshooting Common Issues

A logical approach to troubleshooting is essential for efficient synthesis optimization.

Troubleshooting Troubleshooting Workflow for Synthesis Problem Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Stoichiometry Problem->Check_Reagents Check_Conditions Confirm Temperature, Time & Atmosphere Problem->Check_Conditions Check_Catalyst Is Catalyst/Ligand Active? (For Cross-Coupling) Problem->Check_Catalyst Check_Solvent Is Solvent Anhydrous & Degassed? Problem->Check_Solvent Sol_Reagents Use Fresh/Purified Reagents Check_Reagents->Sol_Reagents Issue Found Sol_Conditions Increase Time/Temperature or Improve Inert Technique Check_Conditions->Sol_Conditions Issue Found Sol_Catalyst Use New Catalyst Batch or Screen Different Ligands Check_Catalyst->Sol_Catalyst Issue Found Sol_Solvent Use Freshly Distilled/Degassed Solvent Check_Solvent->Sol_Solvent Issue Found

Caption: A logical workflow for troubleshooting low yields in synthesis.[14]

References

  • BenchChem. (2025). Synthesis of Substituted Nicotinic Acids. Technical Support Center.
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Green Chemical Engineering.
  • Parrino, B., et al. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
  • Cirrincione, G., et al. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • BenchChem. (2025).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2025).
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Hantzsch pyridine synthesis. (n.d.). Grokipedia.
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (n.d.). NIH.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

Sources

Application

The Strategic Application of Methyl 2-fluoro-6-methoxynicotinate in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy-substituted heterocyclic scaffolds is a cornerstone of ration...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy-substituted heterocyclic scaffolds is a cornerstone of rational drug design. Methyl 2-fluoro-6-methoxynicotinate has emerged as a pivotal building block, offering medicinal chemists a unique combination of reactivity and structural features conducive to the synthesis of highly selective and potent therapeutic agents. This technical guide provides an in-depth analysis of the utility of this compound, focusing on its application in the synthesis of kinase inhibitors and other targeted therapies. We will explore the underlying chemical principles that make this reagent a valuable tool and provide detailed protocols for its application.

The pyridine core is a prevalent motif in numerous approved drugs, and its substitution pattern significantly dictates its pharmacological activity, selectivity, and pharmacokinetic profile.[1] The presence of a fluorine atom at the 2-position of the pyridine ring in Methyl 2-fluoro-6-methoxynicotinate serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This, combined with the electronic influence of the methoxy group at the 6-position and the methyl ester at the 3-position, creates a highly versatile intermediate for the construction of complex molecular architectures.[2]

The Strategic Advantage of the 2-Fluoro-6-methoxy Pyridine Moiety

The unique arrangement of substituents on the Methyl 2-fluoro-6-methoxynicotinate ring offers several advantages in drug design:

  • Enhanced Potency and Selectivity: The methoxy group can form key hydrogen bond interactions within the active site of a target protein, while the overall electronic nature of the substituted pyridine can contribute to favorable binding energies. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a methyl group at the 6-position of a central pyridine ring was found to be crucial for achieving high selectivity against other closely related kinases like KIT, FLT3, and PDGFRB.[3] This is achieved by exploiting a glycine "hole" in the CSF1R active site that would otherwise cause a steric clash with a cysteine residue present in the other kinases.[3]

  • Modulation of Physicochemical Properties: The fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[4] Strategic fluorination is a well-established method to improve a drug candidate's pharmacokinetic profile, leading to better oral bioavailability and a longer half-life.

  • Synthetic Tractability: The fluorine atom at the 2-position is readily displaced by a variety of nucleophiles, particularly amines, under relatively mild conditions. This allows for the efficient and modular synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Application in the Synthesis of Kinase Inhibitors: A Case Study

Kinase inhibitors represent a major class of targeted therapies, particularly in oncology and immunology. The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune diseases like rheumatoid arthritis.[1] While numerous synthetic routes to approved JAK inhibitors such as Tofacitinib and Ruxolitinib have been published, the underlying chemistry often involves the coupling of a substituted pyridine or pyrimidine core with a suitable amine.[5][6][7][8][9][10][11][12]

Methyl 2-fluoro-6-methoxynicotinate is an ideal starting material for the synthesis of analogs of these inhibitors. The core reaction is a nucleophilic aromatic substitution where the fluorine atom is displaced by an amine-containing fragment.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details a representative SNAr reaction between Methyl 2-fluoro-6-methoxynicotinate and a primary or secondary amine to generate a 2-amino-6-methoxynicotinate derivative, a key intermediate for various kinase inhibitors.

Reaction Scheme:

SNAr_reaction reagents Methyl 2-fluoro-6-methoxynicotinate + R1R2NH product Methyl 2-(R1R2N)-6-methoxynicotinate reagents->product Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) Heat Saponification start Methyl 2-(R1R2N)-6-methoxynicotinate intermediate [Intermediate Salt] start->intermediate 1. LiOH or NaOH   THF/H2O product 2-(R1R2N)-6-methoxynicotinic acid intermediate->product 2. HCl (aq) workflow A Methyl 2-fluoro-6- methoxynicotinate C SNAr Reaction A->C B Amine Nucleophile B->C D Methyl 2-amino-6- methoxynicotinate Derivative C->D E Saponification D->E F 2-amino-6-methoxynicotinic Acid Derivative E->F G Further Functionalization (e.g., Amide Coupling) F->G H Bioactive Molecule (e.g., Kinase Inhibitor) G->H

Sources

Method

The Strategic Application of Methyl 2-fluoro-6-methoxynicotinate in the Synthesis of Next-Generation Agrochemicals

Introduction: The Significance of Fluorinated Pyridines in Agrochemical Discovery The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can confer enhanced biological activity and favorable physicochemical properties. Among these, the fluorinated pyridine nucleus has emerged as a cornerstone in the design of modern herbicides, fungicides, and insecticides. The introduction of fluorine into a molecule can dramatically influence its metabolic stability, binding affinity to target proteins, and lipophilicity, often leading to increased potency and a more desirable toxicological profile.[1] This application note delves into the versatile utility of a key building block, Methyl 2-fluoro-6-methoxynicotinate, in the synthesis of innovative agrochemical candidates. We will explore its reactivity and showcase its potential through detailed synthetic protocols for the creation of novel herbicidal, fungicidal, and insecticidal compounds.

Chemical Properties and Synthetic Potential of Methyl 2-fluoro-6-methoxynicotinate

Methyl 2-fluoro-6-methoxynicotinate is a trifunctionalized pyridine derivative that offers multiple avenues for chemical modification. Its structure, featuring a reactive fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 3-position, makes it a highly valuable intermediate for combinatorial library synthesis and lead optimization in agrochemical research.

Functional Group Reactivity and Synthetic Utility
2-Fluoro Group Susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of amine, oxygen, and sulfur nucleophiles.[2]
3-Methyl Ester Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives.
6-Methoxy Group Can be cleaved to the corresponding pyridone, or can influence the electronic properties of the pyridine ring, affecting the reactivity of other positions.

The strategic and selective manipulation of these functional groups allows for the creation of a diverse array of molecular architectures, tailored to interact with specific biological targets in weeds, fungi, and insects.

Application in Herbicide Development: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Candidate

Protoporphyrinogen oxidase (PPO) inhibitors are a well-established class of herbicides that act by inhibiting a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Many PPO inhibitors feature a substituted pyridine core. Here, we outline a synthetic protocol for a hypothetical PPO inhibitor candidate derived from Methyl 2-fluoro-6-methoxynicotinate.

Synthetic Workflow for a PPO Inhibitor Candidate

G A Methyl 2-fluoro-6-methoxynicotinate B Hydrolysis A->B C 2-Fluoro-6-methoxynicotinic acid B->C D Amide Coupling C->D E N-(substituted)-2-fluoro-6-methoxynicotinamide (Herbicidal Candidate) D->E F Substituted Aniline F->D

Caption: Synthetic pathway to a potential PPO inhibitor.

Protocol 1: Synthesis of N-(3,4-dichlorophenyl)-2-fluoro-6-methoxynicotinamide

Step 1: Hydrolysis of Methyl 2-fluoro-6-methoxynicotinate

  • Dissolution: Dissolve Methyl 2-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Saponification: Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully add 1M HCl to the reaction mixture until the pH is approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-6-methoxynicotinic acid.

Step 2: Amide Coupling with 3,4-dichloroaniline

  • Activation: Suspend 2-fluoro-6-methoxynicotinic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours, or until gas evolution ceases.

  • Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Reaction: Slowly add the acyl chloride solution from Step 1 to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the target N-(3,4-dichlorophenyl)-2-fluoro-6-methoxynicotinamide.

Application in Fungicide Development: Synthesis of a Quinone outside Inhibitor (QoI) Candidate

The strobilurin class of fungicides, which act as Quinone outside Inhibitors (QoIs), often contain a substituted pyridine or pyrimidine ring. The following protocol describes the synthesis of a potential QoI fungicide by leveraging the reactivity of the 2-fluoro position.

Synthetic Workflow for a QoI Fungicide Candidate

G A Methyl 2-fluoro-6-methoxynicotinate B Nucleophilic Aromatic Substitution (SNAr) A->B C Methyl 2-((2,5-dimethylphenoxy)methyl)-6-methoxynicotinate (Fungicidal Candidate) B->C D 2,5-Dimethylphenol D->B

Caption: Synthesis of a potential QoI fungicide.

Protocol 2: Synthesis of Methyl 2-((2,5-dimethylphenoxy)methyl)-6-methoxynicotinate
  • Nucleophilic Aromatic Substitution: To a solution of Methyl 2-fluoro-6-methoxynicotinate (1.0 eq) in anhydrous DMF, add 2,5-dimethylphenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.

Application in Insecticide Development: Synthesis of a Ryanodine Receptor Modulator Candidate

Ryanodine receptors are a validated target for a number of modern insecticides. Diamide insecticides, for instance, often feature a substituted pyridine carboxamide core. The following protocol illustrates the synthesis of a potential insecticidal diamide starting from Methyl 2-fluoro-6-methoxynicotinate.

Synthetic Workflow for an Insecticide Candidate

G A Methyl 2-fluoro-6-methoxynicotinate B SNAr with a substituted amine A->B C Methyl 2-(substituted amino)-6-methoxynicotinate B->C D Hydrolysis C->D E 2-(Substituted amino)-6-methoxynicotinic acid D->E F Amide Coupling E->F G Diamide Insecticidal Candidate F->G H Substituted Aniline H->F

Caption: Multi-step synthesis of a potential diamide insecticide.

Protocol 3: Synthesis of a Diamide Insecticidal Candidate

Step 1: Nucleophilic Aromatic Substitution with a Primary Amine

  • Reaction Setup: In a sealed tube, combine Methyl 2-fluoro-6-methoxynicotinate (1.0 eq), a primary amine (e.g., methylamine, 2.0 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in a polar aprotic solvent like DMSO.

  • Heating: Heat the mixture to 120 °C for 12-24 hours.

  • Isolation: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the 2-amino-substituted pyridine derivative.

Step 2: Hydrolysis of the Methyl Ester

  • Procedure: Follow the hydrolysis procedure outlined in Protocol 1, Step 1, using the product from Step 1 of this protocol as the starting material.

Step 3: Amide Coupling with a Substituted Aniline

  • Procedure: Follow the amide coupling procedure outlined in Protocol 1, Step 2, using the carboxylic acid from Step 2 of this protocol and a suitable substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) to generate the final diamide product.

Conclusion and Future Perspectives

Methyl 2-fluoro-6-methoxynicotinate represents a versatile and powerful building block for the synthesis of novel agrochemicals. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a foundation for researchers to explore the potential of this intermediate in the development of next-generation herbicides, fungicides, and insecticides. Future work in this area could involve the exploration of a broader range of nucleophiles for the SNAr reaction, as well as the development of one-pot procedures to streamline the synthesis of complex agrochemical targets.

References

  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2023). National Institutes of Health. [Link]

  • Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2023). PubMed. [Link]

  • Preparation method of 2,6-pyridinedimethanol. (2016).
  • Process for preparing pyridine-2,6-diamines. (1999).
  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (2019). ResearchGate. [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (2023). ResearchGate. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). ACS Publications. [Link]

  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). ResearchGate. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2022). National Institutes of Health. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. (2020). ACS Publications. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2016). National Institutes of Health. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). PubMed. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2023). ACS Publications. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2024). Nature. [Link]

  • Pyridine synthesis. (2007). Organic Chemistry Portal. [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. (2018). Royal Society of Chemistry. [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube. [Link]

  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). (2024). PubMed. [Link]

  • Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. (2024). ChemRxiv. [Link]

  • Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (2010). ResearchGate. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2023). Semantic Scholar. [Link]

Sources

Application

Application Note &amp; Protocols: Laboratory-Scale Synthesis of 2-Fluoro-6-methoxypyridine Derivatives

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-fluoro-6-methoxypyridine and its derivatives. These scaffolds are of significant interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-fluoro-6-methoxypyridine and its derivatives. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methoxy substituents on the pyridine ring.[1][2] Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] This guide details the prevalent synthetic strategies, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) pathway. It includes field-tested, step-by-step protocols, explanations of the underlying chemical principles, safety protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Fluoro-6-methoxypyridine

The pyridine ring is a privileged scaffold in drug discovery. The introduction of a fluorine atom at the 2-position and a methoxy group at the 6-position creates a unique electronic environment. The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group via induction, which makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.[1] Conversely, the methoxy group is an electron-donating group through resonance. This electronic push-pull relationship governs the reactivity and selectivity of the molecule, making it a versatile intermediate for constructing more complex molecular architectures.[1][5][6] These derivatives are key building blocks in the synthesis of novel therapeutic agents and advanced organic materials.[2]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common and reliable method for synthesizing 2-fluoro-6-methoxypyridine on a laboratory scale is through a sequential Nucleophilic Aromatic Substitution (SNAr) reaction, typically starting from a readily available dihalopyridine.

The SNAr Mechanism: A Primer

SNAr is a two-step addition-elimination process. It is facilitated by:

  • An Electron-Deficient Aromatic Ring: The nitrogen atom in the pyridine ring already makes it more electron-deficient than benzene. Additional electron-withdrawing groups (like halogens) further activate the ring for nucleophilic attack.

  • A Strong Nucleophile: Species with a high density of negative charge (e.g., methoxide, RO⁻; fluoride, F⁻).

  • A Good Leaving Group: Typically a halide (Cl⁻, Br⁻). Fluorine can also act as a leaving group in SNAr reactions, especially when activated by strong electron-withdrawing groups.[7][8]

The reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[9] The rate-determining step is usually the initial attack of the nucleophile to form this complex.

Caption: Generalized mechanism of the SNAr reaction for fluorination.

A Practical Two-Step Synthetic Workflow

A robust pathway begins with 2,6-dichloropyridine. The process involves two sequential SNAr reactions: first, a selective methoxylation, followed by a halogen exchange (Halex) fluorination.

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate 2-Chloro-6-methoxypyridine Start->Intermediate Step 1: Methoxylation (NaOMe, MeOH) Product 2-Fluoro-6-methoxypyridine Intermediate->Product Step 2: Fluorination (Halex) (KF, DMSO) Derivatives Functionalized Derivatives Product->Derivatives Further Reactions (e.g., Coupling, SNAr)

Caption: Standard synthetic workflow for 2-fluoro-6-methoxypyridine.

Causality Behind the Workflow:

  • Step 1 (Methoxylation): It is generally easier to selectively substitute one chlorine atom with sodium methoxide under controlled conditions than to perform a selective fluorination first. The first substitution deactivates the ring slightly towards further substitution, helping to prevent the formation of the di-methoxy byproduct.

  • Step 2 (Fluorination): The remaining chlorine is then replaced by fluorine in a Halex reaction. This requires more forcing conditions (higher temperatures) and a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Fluoro-6-methoxypyridine is flammable and can cause skin, eye, and respiratory irritation.[10] Fluorinating agents can be toxic and corrosive.[11][12]

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine from 2,6-Dichloropyridine

This protocol details the monosubstitution of 2,6-dichloropyridine with sodium methoxide.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
2,6-Dichloropyridine147.9910.0 g67.61.0 equiv.
Sodium Methoxide (NaOMe)54.023.65 g67.61.0 equiv.
Anhydrous Methanol (MeOH)32.04100 mL-Solvent

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: Add 2,6-dichloropyridine (10.0 g, 67.6 mmol) and anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Reaction Initiation: Carefully add sodium methoxide (3.65 g, 67.6 mmol) to the solution in portions. The addition may be slightly exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) mobile phase. The product, 2-chloro-6-methoxypyridine, will have a different Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL).

    • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield 2-chloro-6-methoxypyridine as a liquid.

    • Expected Yield: 75-85%.

Protocol 2: Synthesis of 2-Fluoro-6-methoxypyridine from 2-Chloro-6-methoxypyridine (Halex Reaction)

This protocol employs spray-dried potassium fluoride in a polar aprotic solvent to facilitate the halogen exchange.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
2-Chloro-6-methoxypyridine143.578.0 g55.71.0 equiv.
Potassium Fluoride (KF)58.106.48 g111.42.0 equiv.
Anhydrous Dimethyl Sulfoxide (DMSO)78.1380 mL-Solvent

Rationale for Reagent Choices:

  • Potassium Fluoride (KF): An inexpensive and common fluoride source. It must be anhydrous; spray-dried KF is preferred for its high surface area. Cesium fluoride (CsF) is more reactive but also more expensive.[11]

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is crucial. It effectively solvates the potassium cation, leaving a "naked," highly nucleophilic fluoride anion, which is necessary to displace the chloride.[13] Sulfolane is another effective but higher-boiling alternative.[13]

  • Excess KF: A stoichiometric excess of KF is used to drive the equilibrium towards the product.

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the fluoride source.

  • Reagent Addition: Add spray-dried potassium fluoride (6.48 g, 111.4 mmol) to the flask.

  • Solvent and Substrate: Add anhydrous DMSO (80 mL) followed by 2-chloro-6-methoxypyridine (8.0 g, 55.7 mmol) under a nitrogen atmosphere.

  • Reaction Conditions: Heat the stirred suspension to 180-190°C. The reaction is typically slow and may require 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots, quenching them in water, extracting with ether, and analyzing the organic layer.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the dark mixture into ice-water (200 mL).

    • Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash them thoroughly with water (3 x 100 mL) to remove residual DMSO, followed by a final wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-fluoro-6-methoxypyridine as a colorless to light yellow liquid.[1]

    • Boiling Point: 185-187 °C.[1]

    • Expected Yield: 60-75%.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information. ¹⁹F NMR is particularly useful to confirm the successful incorporation of fluorine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for the C-F and C-O bonds and the pyridine ring.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion in Protocol 1 Inactive sodium methoxide (hydrolyzed).Use freshly opened or properly stored NaOMe.
Insufficient reaction time or temperature.Ensure reflux is maintained and extend reaction time, monitoring by TLC.
Formation of Di-methoxy Side Product Excess sodium methoxide or prolonged reaction time.Use strict 1.0 equivalent of NaOMe. Stop the reaction once the starting material is consumed.
Low Yield in Protocol 2 (Fluorination) Wet reagents or solvent (KF, DMSO).Use spray-dried KF and anhydrous DMSO. Dry glassware thoroughly.
Insufficient temperature.Ensure the internal reaction temperature reaches at least 180°C.
Poor quality KF.Consider using alternative fluoride sources like CsF or TBAF, or phase-transfer catalysts.[11]
Difficult Purification (Residual DMSO) Incomplete removal during aqueous work-up.Perform multiple, vigorous washes with water. A final wash with a small amount of cold water can be effective.

References

  • Alchemist-chem.com. (n.d.). 2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxypyridine. PubChem Compound Database. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Omega. (2019). Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • ACS Publications. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed Central. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

  • PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]

  • MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • Google Patents. (n.d.).
  • Springer. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
  • ACS Publications. (2012). Ni-Catalyzed Alkenylation of Triazolopyridines: Synthesis of 2,6-Disubstituted Pyridines. [Link]

  • MDPI. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. [Link]

  • PubMed Central. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • ResearchGate. (n.d.). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Journal of Drug Discovery and Toxicology. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]

  • SlidePlayer. (n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

  • PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Chemistry Stack Exchange. (2015). Safety in handling of concentrated ammonium fluoride. [Link]

Sources

Method

Application Note: High-Purity Isolation of Methyl 2-fluoro-6-methoxynicotinate using Automated Flash Column Chromatography

Introduction: Methyl 2-fluoro-6-methoxynicotinate is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Methyl 2-fluoro-6-methoxynicotinate is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the pyridine ring, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active agents. The purity of this intermediate is of paramount importance, as even minor impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the efficient purification of Methyl 2-fluoro-6-methoxynicotinate from a crude synthetic mixture using automated flash column chromatography. The methodologies outlined herein are designed to ensure high purity and recovery, addressing the specific challenges associated with the chromatography of pyridine derivatives.

The Chromatographic Challenge of Pyridine Derivatives

Pyridine-containing molecules, such as Methyl 2-fluoro-6-methoxynicotinate, often present a unique set of challenges during silica gel chromatography. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica stationary phase. This can result in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[1] To overcome these issues, a systematic approach to method development is crucial, often involving the use of mobile phase modifiers to mitigate the undesirable interactions between the analyte and the stationary phase.

Understanding Potential Impurities

A robust purification strategy is predicated on a thorough understanding of the potential impurities that may be present in the crude sample. While a specific synthesis route for Methyl 2-fluoro-6-methoxynicotinate is not detailed here, a plausible synthetic approach involves the nucleophilic aromatic substitution of a di-halogenated pyridine precursor, followed by esterification. For instance, a plausible precursor is 2,6-dichloropyridine-3-carboxylic acid methyl ester. Based on this, potential impurities could include:

  • Unreacted Starting Materials: Such as the chlorinated precursor.

  • Regioisomers: Formed if the substitution is not completely selective.

  • By-products: Arising from side reactions or incomplete conversions.

  • Hydrolysis Products: Such as 2-fluoro-6-methoxynicotinic acid, if the ester is subjected to hydrolytic conditions.

The chromatographic method described below is designed to effectively separate the target molecule from these and other potential process-related impurities.

Materials and Methods

Materials
  • Crude Sample: Methyl 2-fluoro-6-methoxynicotinate (purity < 95%)

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

    • Triethylamine (TEA) (>99%)

  • Instrumentation: Automated flash chromatography system equipped with a UV-Vis detector.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid and cost-effective means to optimize the separation.

TLC Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.

  • Solvent Systems: Develop the TLC plate in various ratios of hexane and ethyl acetate. To counteract the basicity of the pyridine nitrogen, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm).[2] If necessary, chemical staining reagents such as potassium permanganate or p-anisaldehyde can be used for compounds that are not UV-active.[3][4]

  • Optimal Solvent System: The ideal solvent system will provide a good separation between the product spot and the impurities, with an Rf value for the product of approximately 0.2-0.4.

Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system. The parameters may need to be adjusted based on the specific instrument and the results of the TLC analysis.

Column Preparation
  • Column Selection: Choose a pre-packed silica gel column of an appropriate size based on the amount of crude material to be purified. A general rule of thumb is a sample loading of 1-10% of the silica gel weight.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA) for at least 5 column volumes (CV) or until a stable baseline is achieved on the detector.

Sample Preparation and Loading
  • Dry Loading (Recommended): For optimal resolution, dry loading is recommended. Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Loading the Sample: Transfer the silica-adsorbed sample into an empty solid-load cartridge and place it at the head of the column.

Chromatographic Separation
  • Detection Wavelength: Based on the UV-active nature of the pyridine ring, a detection wavelength in the range of 254-280 nm is recommended. If a UV-Vis spectrum of the pure compound is available, the wavelength of maximum absorbance (λmax) should be used. For pyridine derivatives, monitoring at 254 nm is a common practice.[5]

  • Elution Gradient: A linear gradient from a low to a high polarity mobile phase is typically effective. The gradient should be designed based on the TLC results. A representative gradient is shown in the table below.

  • Flow Rate: The flow rate will depend on the column size. A linear velocity of 15-20 cm/min is a good starting point.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring that the peaks are collected individually.

Post-Purification Analysis
  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity and Yield Determination: Determine the purity of the final product by a suitable analytical method (e.g., HPLC, NMR) and calculate the overall yield.

Data Presentation

ParameterRecommended ValueRationale
Stationary Phase High-Purity Silica Gel (40-63 µm)Standard stationary phase for normal-phase chromatography. High purity minimizes acidic sites, reducing peak tailing.
Mobile Phase A n-HexaneNon-polar solvent for initial elution.
Mobile Phase B Ethyl AcetatePolar solvent to increase the eluting strength of the mobile phase.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)A basic additive to mask the acidic silanol groups on the silica surface, preventing peak tailing of the basic pyridine compound.[1]
Elution Gradient 5-100% B over 20 CV (to be optimized based on TLC)A gradual increase in polarity allows for the effective separation of compounds with different polarities.
Detection Wavelength 254 nm (or λmax if known)Pyridine rings are typically UV-active at this wavelength, allowing for sensitive detection.[5]
Sample Loading Dry loading with silica gelProvides better resolution compared to liquid injection, especially for less soluble compounds.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification TLC TLC Method Development (Hexane/EtOAc + TEA) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Optimized Solvent System Crude Crude Methyl 2-fluoro-6-methoxynicotinate Crude->TLC FlashChrom Automated Flash Chromatography SamplePrep->FlashChrom FractionCollection Fraction Collection FlashChrom->FractionCollection UV Detection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Pure Methyl 2-fluoro-6-methoxynicotinate Evaporation->FinalProduct

Caption: Workflow for the purification of Methyl 2-fluoro-6-methoxynicotinate.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Strong interaction of the basic pyridine nitrogen with acidic silanol groups.Increase the concentration of triethylamine in the mobile phase (up to 1%). Alternatively, use a less acidic stationary phase like alumina or a functionalized silica gel (e.g., amino-silica).
Poor Resolution Inappropriate mobile phase polarity or gradient slope.Optimize the gradient profile. A shallower gradient around the elution point of the target compound can improve separation. Re-evaluate the mobile phase composition based on further TLC experiments.
Compound Not Eluting The mobile phase is not polar enough.Increase the final concentration of the polar solvent (ethyl acetate) in the gradient or switch to a more polar solvent system (e.g., dichloromethane/methanol).
Co-elution of Impurities Impurities have similar polarity to the product.Try a different solvent system to alter the selectivity. For example, replace ethyl acetate with another polar solvent like acetone or isopropanol. A different stationary phase may also be necessary.

Logical Relationship Diagram

Logic_Diagram cluster_problem Problem cluster_interaction Interaction cluster_consequence Consequence cluster_solution Solution Pyridine Basic Pyridine Nitrogen Interaction Strong Adsorption Pyridine->Interaction Silica Acidic Silanol Groups Silica->Interaction Tailing Peak Tailing Interaction->Tailing PoorSep Poor Separation Interaction->PoorSep TEA Add Triethylamine (TEA) TEA->Interaction Masks Silanol Groups StationaryPhase Use Alternative Stationary Phase StationaryPhase->Interaction Reduces Acidity

Caption: Mitigating analyte-stationary phase interactions in pyridine chromatography.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of Methyl 2-fluoro-6-methoxynicotinate using automated flash column chromatography. By employing a systematic approach to method development, including the use of thin-layer chromatography for solvent system optimization and the addition of a mobile phase modifier to suppress undesirable interactions, researchers can achieve high purity and yield of this important synthetic intermediate. The troubleshooting guide and logical diagrams further aid in understanding and overcoming the common challenges associated with the purification of pyridine derivatives, ensuring the successful isolation of high-quality material for downstream applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • TLC Stains. (n.d.). Thin Layer Chromatography stains. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-fluoro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl 2-fluoro-6-methoxynicotinate in Modern Drug Discovery Methyl 2-fluoro-6-methoxynicotinate is a key heterocyclic bui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 2-fluoro-6-methoxynicotinate in Modern Drug Discovery

Methyl 2-fluoro-6-methoxynicotinate is a key heterocyclic building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1] Consequently, fluorinated pyridines, such as the title compound, are integral to the development of novel therapeutics across various disease areas. This document provides a comprehensive guide to the scale-up synthesis of Methyl 2-fluoro-6-methoxynicotinate, focusing on a robust and scalable synthetic route. We will delve into the underlying chemical principles, provide detailed experimental protocols for both laboratory and pilot-plant scales, and address critical considerations for a safe and efficient scale-up.

Chemical Profile of Methyl 2-fluoro-6-methoxynicotinate

PropertyValueSource
CAS Number 117671-03-1[2]
Molecular Formula C8H8FNO3[2]
Molecular Weight 185.15 g/mol [2]
Melting Point 81-82 °C[2]
Boiling Point 247.1 ± 40.0 °C at 760 mmHg[2]
Appearance White to off-white solid

Proposed Synthetic Pathway: The Halex Reaction

The most industrially viable and scalable approach for the synthesis of Methyl 2-fluoro-6-methoxynicotinate is the Halex reaction. This nucleophilic aromatic substitution (SNAr) involves the displacement of a halide (typically chloride) with a fluoride anion.[3][4] This method is widely employed for the large-scale production of fluoroaromatics due to its efficiency and the relatively low cost of fluoride sources.[4]

The proposed synthesis commences with the readily available starting material, Methyl 2-chloro-6-methoxynicotinate.

Reaction Scheme:

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic attack by the fluoride ion.

Experimental Protocols

Laboratory Scale Synthesis (10 g)

Materials:

  • Methyl 2-chloro-6-methoxynicotinate (10.0 g, 1.0 equiv)

  • Anhydrous Potassium Fluoride (KF, 2.5 equiv)

  • Dimethyl Sulfoxide (DMSO, 100 mL)

Procedure:

  • To a dry 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add Methyl 2-chloro-6-methoxynicotinate and anhydrous potassium fluoride.

  • Add dimethyl sulfoxide to the flask.

  • Heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid product and wash with water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50 °C.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 2-fluoro-6-methoxynicotinate.

Pilot Plant Scale Synthesis (1 kg)

Equipment:

  • 10 L glass-lined reactor with an overhead stirrer, temperature probe, and a reflux condenser.

  • Heating/cooling mantle.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Materials:

  • Methyl 2-chloro-6-methoxynicotinate (1.0 kg, 1.0 equiv)

  • Anhydrous Potassium Fluoride (2.5 equiv)

  • Dimethyl Sulfoxide (10 L)

Procedure:

  • Charge the reactor with Methyl 2-chloro-6-methoxynicotinate and anhydrous potassium fluoride.

  • Add dimethyl sulfoxide to the reactor.

  • Start the agitator and heat the reactor contents to 150-160 °C.

  • Maintain the temperature and monitor the reaction by taking samples for in-process analysis (HPLC or GC-MS).

  • Once the reaction is complete, cool the reactor contents to 20-25 °C.

  • Slowly transfer the reaction mixture to a separate vessel containing 50 L of ice-water with stirring.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the product using the Nutsche filter-dryer.

  • Wash the filter cake with water until the conductivity of the filtrate is within acceptable limits.

  • Dry the product in the filter-dryer or a vacuum oven at 50-60 °C until the desired moisture content is reached.

  • If required, recrystallize the product from a suitable solvent.

Scale-Up Considerations: From the Bench to the Plant

Scaling up the synthesis of Methyl 2-fluoro-6-methoxynicotinate requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale ConsiderationPilot Plant Scale-Up Challenge & Mitigation
Heat Transfer Efficient heating with a standard heating mantle.Surface area to volume ratio decreases, potentially leading to uneven heating and local hotspots. Mitigation: Use of a jacketed reactor with a thermal fluid for precise temperature control. Ensure adequate agitation to improve heat distribution.
Mixing Magnetic or overhead stirring is sufficient.Inefficient mixing can lead to poor reaction kinetics and side product formation. Mitigation: Use of a properly designed agitator (e.g., turbine or anchor) to ensure homogeneity of the slurry. Baffles in the reactor can also improve mixing.
Reagent Addition All reagents are added at the beginning.For larger scales, exothermic potential should be evaluated. Mitigation: While this reaction is not strongly exothermic, for other processes, controlled addition of reagents via a dosing pump might be necessary to manage any potential exotherms.
Work-up & Isolation Simple precipitation and filtration.Handling large volumes of solvent and product requires specialized equipment. Mitigation: Use of a Nutsche filter-dryer for efficient filtration, washing, and drying in a single unit, minimizing handling and exposure.
Solvent Selection DMSO is a common choice.High boiling point of DMSO can make removal difficult. Mitigation: Consider alternative high-boiling polar aprotic solvents like sulfolane if solvent removal becomes a major issue. Ensure the vacuum system is adequate for solvent stripping.
Safety Standard laboratory safety protocols.Handling large quantities of chemicals increases the risk of exposure and accidents. Fluorinating agents can be hazardous.[5] Mitigation: Conduct a thorough process safety assessment (e.g., HAZOP). Use appropriate personal protective equipment (PPE). Ensure the plant is equipped with emergency shutdown systems and proper ventilation.

Process Flow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Charge Reactor with Starting Material & KF Solvent Add DMSO Prep->Solvent Heat Heat to 150-160 °C & Stir Solvent->Heat Monitor Monitor by HPLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Precipitate in Ice-Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Product Filter->Dry Recrystallize Recrystallize Dry->Recrystallize If necessary Final Final Product: Methyl 2-fluoro-6- methoxynicotinate Dry->Final If pure enough Recrystallize->Final

Caption: Process flow for the synthesis of Methyl 2-fluoro-6-methoxynicotinate.

Analytical Methods for Process Monitoring and Quality Control

Reliable analytical methods are crucial for monitoring the reaction progress and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To monitor the disappearance of the starting material and the formation of the product. Also used for final purity assessment.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify the product and any volatile impurities.

    • Typical Conditions:

      • Column: A non-polar or medium-polarity capillary column.

      • Injector and Detector Temperature: Appropriate for the volatility of the compounds.

      • Carrier Gas: Helium or Hydrogen.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Purpose: For structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of fluorine.

  • Melting Point:

    • Purpose: A simple and effective method for assessing the purity of the final crystalline product.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Incomplete Reaction 1. Insufficient reaction temperature. 2. Poor quality of KF (not anhydrous). 3. Inefficient mixing.1. Ensure the internal reaction temperature reaches and is maintained at 150-160 °C. 2. Use freshly dried, high-purity KF. 3. Increase the agitation speed. On a larger scale, check the agitator design.
Low Yield 1. Product loss during work-up. 2. Side reactions due to overheating.1. Ensure complete precipitation by using a sufficient amount of ice-water and adequate stirring time. Check for product solubility in the filtrate. 2. Maintain strict temperature control. Avoid local overheating.
Product Discoloration Presence of impurities from side reactions or starting materials.Purify the product by recrystallization. Consider a charcoal treatment during recrystallization if color persists.
Difficulty in Filtration Formation of very fine particles.Adjust the rate of addition to the precipitation vessel and the stirring speed to control particle size.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a controlled reactor environment.

  • Fluoride Source: Anhydrous potassium fluoride is hygroscopic and should be handled in a dry environment. While less hazardous than other fluorinating agents, inhalation of the dust should be avoided.

  • High Temperatures: The reaction is run at high temperatures. Use appropriate caution to avoid thermal burns.

  • DMSO: Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Avoid skin contact.

Conclusion

The Halex reaction provides a robust and scalable method for the synthesis of Methyl 2-fluoro-6-methoxynicotinate. By carefully controlling reaction parameters and addressing the challenges associated with heat transfer, mixing, and work-up, this synthesis can be successfully transitioned from the laboratory to a pilot plant and beyond. The detailed protocols and considerations outlined in this guide are intended to provide researchers and process chemists with the necessary information for the safe and efficient production of this valuable building block.

References

  • ChemSrc. (2025). Methyl 2-fluoro-6-methoxynicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • DiMagno, S. G., & Sun, H. (2010). Renewable Reagent for Nucleophilic Fluorination.
  • Google Patents. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
  • gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

  • Google Patents. (2010). US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
  • European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone.
  • PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-fluoro-6-methoxynicotinate

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this multi-step synthesis.

I. Overview of the Recommended Synthetic Pathway

The most reliable and commonly adapted synthetic route to Methyl 2-fluoro-6-methoxynicotinate involves a three-step process starting from 2,6-dichloronicotinic acid. This pathway is often favored due to the commercial availability of the starting material and the relatively predictable nature of the transformations. The key steps are:

  • Selective Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine at the 6-position with a methoxy group.

  • Halogen Exchange (Halex) Fluorination: Replacement of the chlorine at the 2-position with fluorine using a fluoride salt.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthetic_Pathway 2,6-Dichloronicotinic_Acid 2,6-Dichloronicotinic Acid Intermediate_1 2-Chloro-6-methoxynicotinic Acid 2,6-Dichloronicotinic_Acid->Intermediate_1 1. NaOMe, MeOH (Methoxylation) Intermediate_2 2-Fluoro-6-methoxynicotinic Acid Intermediate_1->Intermediate_2 2. KF, PTC, DMSO (Fluorination) Final_Product Methyl 2-fluoro-6-methoxynicotinate Intermediate_2->Final_Product 3. MeOH, H+ (Esterification)

Caption: Recommended synthetic pathway for Methyl 2-fluoro-6-methoxynicotinate.

II. Troubleshooting and FAQs

Step 1: Selective Methoxylation of 2,6-Dichloronicotinic Acid

This initial step is crucial for setting the stage for a successful synthesis. The primary challenge is achieving selective substitution at the 6-position.

Q1: My methoxylation reaction is giving me a mixture of products, including the di-methoxylated and the 2-methoxy isomers. How can I improve selectivity for the 6-position?

A1: This is a common issue stemming from the similar electronic activation of the 2 and 6 positions by the ring nitrogen and the carboxylic acid group. To enhance selectivity:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of sodium methoxide (e.g., 0.95 equivalents). This will leave some starting material unreacted, but it will significantly reduce the formation of the di-methoxylated byproduct. The unreacted starting material can often be removed more easily than the isomeric byproduct.

  • Temperature Management: Run the reaction at a lower temperature (e.g., 40-50°C) for a longer period. While this may slow down the reaction, it can improve the kinetic selectivity for the more sterically accessible 6-position. A detailed protocol for a similar reaction suggests heating under reflux for an extended period, which may be necessary to drive the reaction to completion, but careful monitoring is advised to avoid byproduct formation[1].

  • Solvent Choice: While methanol is the standard solvent as it is also the source of the methoxide, using a co-solvent like THF can sometimes modulate reactivity and improve selectivity.

Q2: The reaction seems to be stalling, and I have a low conversion to the desired 2-chloro-6-methoxynicotinic acid. What could be the cause?

A2: Low conversion can be due to several factors:

  • Reagent Quality: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure you are using freshly opened or properly stored reagent. Consider preparing a fresh solution of sodium methoxide in dry methanol for best results.

  • Insufficient Reaction Time or Temperature: As suggested by analogous syntheses, these reactions can be slow and may require prolonged heating under reflux to go to completion[1]. Use TLC or LC-MS to monitor the reaction progress and ensure it has reached completion before workup.

  • Precipitation of Reactants: The sodium salt of the nicotinic acid may precipitate out of solution, reducing the effective concentration of the substrate. Ensure adequate stirring and a sufficient volume of solvent.

Step 2: Halogen Exchange (Halex) Fluorination

The replacement of the 2-chloro group with fluorine is often the most challenging step in this synthesis.

Q3: My fluorination reaction has a very low yield. What are the key parameters to optimize?

A3: Low yields in Halex fluorinations are frequently encountered. Here are the critical areas to focus on:

  • Fluoride Source and Anhydrous Conditions: Potassium fluoride (KF) is commonly used, but it must be completely anhydrous. Spray-dried KF is highly recommended. Drying standard KF by heating under vacuum is essential. Any residual water will hydrate the fluoride ions, drastically reducing their nucleophilicity.

  • Solvent: A polar aprotic solvent with a high boiling point is necessary to dissolve the KF and reach the high temperatures required for this reaction. Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are good choices[2]. Ensure your solvent is anhydrous.

  • Phase-Transfer Catalyst (PTC): The use of a PTC is highly recommended to improve the solubility and reactivity of the fluoride salt. Tetrabutylammonium bromide (TBAB) or 18-crown-6 are effective options[3][4].

  • Temperature: Halex reactions on electron-deficient rings often require high temperatures, typically in the range of 150-200°C. A patent for a similar process highlights reaction temperatures between 80-85°C, but this may vary depending on the substrate[3]. It is crucial to carefully control the temperature to avoid decomposition.

Q4: I am observing decomposition of my starting material at the high temperatures required for fluorination. How can I mitigate this?

A4: Decomposition is a significant risk at elevated temperatures, especially with highly functionalized molecules.

  • Optimize Temperature and Time: Conduct a time-course study at a slightly lower temperature to find the optimal balance between reaction rate and decomposition. It's often better to run the reaction for longer at a lower temperature than to push it hard and lose material.

  • Use a More Reactive Fluoride Source: While more expensive, cesium fluoride (CsF) is more soluble and reactive than KF and can often facilitate the reaction at lower temperatures[5].

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Step 3: Esterification

The final step is generally straightforward, but care must be taken to avoid side reactions.

Q5: During my esterification using an acid catalyst, I am seeing some byproduct formation. What are the likely side reactions and how can I avoid them?

A5: The primary concern during acid-catalyzed esterification is the potential for hydrolysis of the fluoro or methoxy groups, although this is less likely under standard Fischer esterification conditions. More common issues include:

  • Incomplete Reaction: The reaction is an equilibrium. To drive it to completion, use a large excess of methanol, which also serves as the solvent. Removing the water that is formed, for example with a Dean-Stark trap, can also shift the equilibrium.

  • Harsh Conditions: Using a strong acid catalyst like sulfuric acid at high temperatures for prolonged periods can lead to charring and decomposition. A milder catalyst like thionyl chloride (SOCl₂) in methanol can be a good alternative, as it converts the carboxylic acid to the more reactive acid chloride in situ, followed by esterification.

  • Product Stability: Fluorinated nicotinic acid esters can be susceptible to hydrolysis under both acidic and basic conditions[6]. Ensure your workup procedure is designed to quickly neutralize any acid and avoid prolonged exposure to aqueous basic solutions.

Q6: I am having difficulty purifying the final product. What purification strategies are recommended?

A6: Purification can be challenging due to the similar polarity of the final product and any unreacted starting material or byproducts.

  • Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an excellent method for purification on a larger scale.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide high purity material.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 2-Chloro-6-methoxynicotinic Acid
  • To a solution of 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol, add sodium methoxide (0.95 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS. The reaction may take 24-48 hours[1].

  • Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize with 1M HCl to pH 3-4.

  • Remove the methanol under reduced pressure.

  • The resulting solid can be slurried in water, filtered, and washed with cold water to remove salts.

  • Dry the solid under vacuum to yield 2-chloro-6-methoxynicotinic acid.

Protocol 2: Synthesis of 2-Fluoro-6-methoxynicotinic Acid
  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-chloro-6-methoxynicotinic acid (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq)[3][4].

  • Add anhydrous DMSO as the solvent.

  • Heat the mixture to 160-180°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of Methyl 2-fluoro-6-methoxynicotinate
  • Suspend 2-fluoro-6-methoxynicotinic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

IV. Data Summary and Visualization

Table 1: Comparison of Fluorination Conditions

Fluoride SourceCatalystSolventTemperature (°C)Typical Yield Range (%)Reference
KFNoneDMSO180-20020-40General Knowledge
KFTBABDMSO160-18045-65[3][4]
CsFNoneNMP120-14060-80[5]

digraph "Troubleshooting_Fluorination" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];

start [label="Low Yield in Fluorination Step?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is KF completely anhydrous?", shape=diamond, fillcolor="#FBBC05"]; a1_yes [label="Yes"]; a1_no [label="No. Dry KF under high vacuum at >150°C\nor use spray-dried KF.", fillcolor="#F1F3F4"];

q2 [label="Using a Phase-Transfer\nCatalyst (PTC)?", shape=diamond, fillcolor="#FBBC05"]; a2_yes [label="Yes"]; a2_no [label="No. Add 0.1 eq of TBAB or 18-crown-6.", fillcolor="#F1F3F4"];

q3 [label="Is reaction temperature\noptimal (>160°C)?", shape=diamond, fillcolor="#FBBC05"]; a3_yes [label="Yes"]; a3_no [label="No. Increase temperature gradually while\nmonitoring for decomposition.", fillcolor="#F1F3F4"];

q4 [label="Still low yield? Consider\nusing CsF at a lower temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> q4; }

Caption: Decision tree for troubleshooting low yield in the fluorination step.

V. References

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. This patent describes various methods for synthesizing fluoroacrylates, including discussions on solvents and reaction conditions for fluorination reactions.

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. This review provides background on the synthesis of nicotinic acid derivatives. [Link]

  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. This article discusses the effects of substituents on nucleophilic aromatic substitution in pyridine rings. [Link]

  • Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. This protocol describes the methoxylation of 6-chloropyridine-3-carboxylic acid. [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. This patent describes a method for preparing 6-fluoronicotinic acid, involving a fluorination step.

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed. This study investigates the stability of nicotinic acid esters, highlighting their susceptibility to hydrolysis. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. This review provides a historical perspective on the development of fluorinating agents. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. This article provides additional context on the production of nicotinic acid. [Link]

  • CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. This patent describes a multi-step synthesis involving a fluorination reaction with potassium fluoride and a phase-transfer catalyst.

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. This patent discusses the use of potassium fluoride and cesium fluoride in halogen exchange reactions on pyridine rings.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. This resource provides a clear explanation of the mechanism of nucleophilic aromatic substitution. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. This article details a synthesis involving a fluorination step with a phase-transfer catalyst. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorination of Nicotinic Acid Esters

Welcome to the technical support center for the fluorination of nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your fluorination reactions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

  • Question: I am attempting to fluorinate my nicotinic acid ester, but I am observing very low conversion, or the starting material remains unreacted. What are the likely causes and how can I improve the yield?

  • Answer: Low or no conversion in fluorination reactions of nicotinic acid esters can stem from several factors related to the reagents, reaction conditions, and the substrate itself.

    • Cause 1: Inactive Fluorinating Agent: The fluorinating agent may have degraded due to improper storage or handling. For instance, nucleophilic fluoride sources like potassium fluoride (KF) are highly hygroscopic, and the presence of water can significantly reduce their reactivity.[1]

      • Solution:

        • Ensure your fluorinating agent is freshly opened or has been stored under anhydrous conditions (e.g., in a desiccator or glovebox).

        • For KF, consider spray-drying or grinding it to increase its surface area and reactivity.

        • When using reagents like Selectfluor™, ensure it is a colorless solid, as discoloration may indicate decomposition.[2]

    • Cause 2: Insufficient Reaction Temperature: Nucleophilic aromatic substitution (SNAr) reactions, such as the Halex reaction, often require high temperatures to proceed at a reasonable rate, especially for less activated substrates.[3]

      • Solution:

        • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.

        • Be aware that excessively high temperatures can lead to decomposition of the starting material or product.

    • Cause 3: Poor Solubility of Reagents: The insolubility of the fluoride salt in the reaction solvent is a common issue.[4]

      • Solution:

        • Use a high-boiling point, polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane to improve the solubility of the fluoride source.[1][3]

        • Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride) to facilitate the transfer of the fluoride anion into the organic phase.[3][5]

    • Cause 4: Inappropriate Leaving Group: For SNAr reactions, the nature of the leaving group is crucial. While chlorides are commonly used, other leaving groups might be more effective.

      • Solution:

        • If starting with a chloro-nicotinate, consider converting it to a better leaving group, such as a nitro group or a trimethylammonium group, which can enhance the rate of nucleophilic substitution.[6]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired fluorinated nicotinic acid ester, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge in the fluorination of electron-deficient heterocycles like nicotinic acid esters.

    • Cause 1: Hydrolysis of the Ester: The presence of water, either from the solvent, reagents, or atmosphere, can lead to the hydrolysis of the ester functionality, especially under basic or acidic conditions and at elevated temperatures.[7]

      • Solution:

        • Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.

        • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

        • If possible, use milder reaction conditions (lower temperature, shorter reaction time).

    • Cause 2: Competing Nucleophilic Attack: If other nucleophiles are present in the reaction mixture (e.g., hydroxide from residual water), they can compete with the fluoride ion, leading to the formation of hydroxy-nicotinates or other substitution products.

      • Solution:

        • As mentioned above, rigorous exclusion of water is critical.

        • Ensure the purity of your starting materials and solvents.

    • Cause 3: Ring Opening or Decomposition: Aggressive fluorinating agents or harsh reaction conditions can lead to the degradation of the pyridine ring.

      • Solution:

        • If using a highly reactive electrophilic fluorinating agent, consider switching to a milder one.

        • Optimize the reaction temperature and time to favor the desired transformation without causing decomposition.[8]

    • Cause 4: Formation of Constitutional Isomers: In some cases, especially with certain substitution patterns, the basicity of the fluoride salt can lead to the formation of a mixture of constitutional isomers.[9]

      • Solution:

        • Careful control of reaction conditions (temperature, solvent) can sometimes influence the regioselectivity.

        • Consider alternative fluorination strategies, such as the Balz-Schiemann reaction, which often provides better regiocontrol.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fluorination of nicotinic acid esters.

1. Which fluorination method is best for my nicotinic acid ester?

The choice of fluorination method depends on several factors, including the position of the desired fluorine atom, the other substituents on the pyridine ring, and the available starting materials.

  • For substitution of a leaving group (e.g., Cl, Br, NO2) at the 2-, 4-, or 6-position: Nucleophilic Aromatic Substitution (SNAr) , such as the Halex reaction , is often the most straightforward approach.[3] The electron-withdrawing nature of the ester group activates the ring towards nucleophilic attack.

  • For fluorination of an amino-substituted nicotinic acid ester: The Balz-Schiemann reaction is a classic and reliable method.[10][11] It involves the conversion of the amino group to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source.

  • For direct C-H fluorination: Electrophilic fluorination using reagents like Selectfluor™ can be a powerful tool, though regioselectivity can be a challenge.[2][12] The reaction often proceeds via a radical mechanism or through attack on an electron-rich intermediate.[13][14]

  • For milder reaction conditions: Photoredox catalysis has emerged as a valuable technique for fluorination under milder conditions, often with high functional group tolerance.[15][16][17]

2. How can I effectively monitor the progress of my fluorination reaction?

Regular monitoring is crucial for optimizing reaction conditions and preventing the formation of side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. Use a suitable solvent system that provides good separation between the starting material and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that provides both separation and mass information, allowing you to confirm the identity of the product and any major side products.

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: If you have access to an NMR spectrometer with a fluorine probe, 19F NMR is an excellent tool for directly observing the formation of the C-F bond and quantifying the conversion.

3. What are the key safety precautions I should take when performing fluorination reactions?

Fluorinating agents can be hazardous and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Fume Hood: Conduct all fluorination reactions in a well-ventilated fume hood to avoid inhaling any volatile or corrosive reagents or byproducts.

  • Handling of Reagents: Handle fluorinating agents with care, avoiding contact with skin and eyes.[18] Be aware of the specific hazards of the reagent you are using by consulting its Safety Data Sheet (SDS).[19] For example, elemental fluorine is highly toxic and corrosive and requires specialized equipment and training.[20]

  • Quenching and Waste Disposal: Quench the reaction carefully according to established procedures. Dispose of all chemical waste in properly labeled containers as per your institution's guidelines.[18]

4. How can I purify my fluorinated nicotinic acid ester?

Purification can be challenging due to the similar polarities of the starting material, product, and some side products.

  • Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and highly polar impurities. A wash with a mild base, such as sodium bicarbonate solution, can remove any unreacted nicotinic acid.[21]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[21][22]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[23]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC may be necessary.[22]

Section 3: Data Presentation & Experimental Protocols

Comparative Table of Fluorination Methods
MethodFluorinating AgentTypical SubstrateKey AdvantagesCommon Challenges
Halex Reaction (SNAr) KF, CsF, TBAFChloro- or nitro-nicotinateCost-effective, scalableHigh temperatures, requires anhydrous conditions, potential for side reactions[3][5]
Balz-Schiemann Reaction HBF4 or HF-PyridineAmino-nicotinateGood regioselectivityDiazonium salts can be unstable, potential for side reactions[10][24]
Electrophilic Fluorination Selectfluor™, NFSIActivated nicotinic acid estersMilder conditions, direct C-H functionalization possibleRegioselectivity can be poor, expensive reagents[12][25]
Photoredox Catalysis Various F sources with a photocatalystVarious nicotinic acid derivativesVery mild conditions, high functional group toleranceRequires specialized equipment (e.g., photoreactor), catalyst screening may be needed[15][16]
Detailed Experimental Protocol: Halex Fluorination of Ethyl 6-chloronicotinate

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • Dry a round-bottom flask and a magnetic stir bar in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • To the flask, add spray-dried potassium fluoride (2.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe.

  • Reaction:

    • Add ethyl 6-chloronicotinate (1.0 equivalent) to the stirred suspension.

    • Heat the reaction mixture to 150 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl 6-fluoronicotinate.

Section 4: Visualizations

Experimental Workflow for Halex Fluorination

Halex_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dry Glassware prep2 Add KF & PTC prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Add Substrate prep3->react1 react2 Heat to 150°C react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Aqueous Work-up react3->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: A typical experimental workflow for the Halex fluorination of a nicotinic acid ester.

SNAr Mechanism for Fluorination

SNAr_Mechanism Start Nicotinic Acid Ester (with LG) + F⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Negative charge delocalized onto ester and ring Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Fluorinated Nicotinic Acid Ester + LG⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).

References

  • D'Souza, F., & Srivastava, A. (2012). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]

  • Thi, H. H., et al. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]

  • Wessmann, S. H., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Gutmann, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Pialat, A., et al. (2025). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research. [Link]

  • Ghosh, A., & Hajra, A. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Grygorenko, O. O., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

  • Request PDF. (n.d.). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Request PDF. [Link]

  • Banks, R. E., et al. (1994). Selectfluor: mechanistic insight and applications. PubMed. [Link]

  • Bloom, S., et al. (2018). Catalytic Formation of C(sp3)–F Bonds via Heterogeneous Photocatalysis. ACS Catalysis. [Link]

  • Google Patents. (n.d.). Purification of nicotinic acid.
  • ResearchGate. (n.d.). The Heck-type reactions of fluorine-containing electron-deficient... ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 6-fluoronicotinic acid.
  • Wang, D., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie International Edition. [Link]

  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (n.d.). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Halex Reaction. Wordpress. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Lee, E., & Hooker, J. M. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. ResearchGate. [Link]

  • Sereda, G., & He, H. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. Wordpress. [Link]

  • Shen, D., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Balz-Schiemann Reaction. YouTube. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • RSC Publishing. (n.d.). Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO2 and fluorinated radical precursors. Green Chemistry. [Link]

  • Quora. (2019). What is Balz-Schiemann reaction?. Quora. [Link]

  • Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-fluoro-6-methoxynicotinate

This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and nuanced challenges associated with the purification of Methyl 2-fluoro-6-methoxynicotinate. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and nuanced challenges associated with the purification of Methyl 2-fluoro-6-methoxynicotinate. As a key building block in pharmaceutical synthesis, achieving high purity is critical for downstream success. This document provides field-proven troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Purification Troubleshooting Guide

This section addresses specific experimental issues. The underlying principle for purifying this molecule is managing the delicate balance of its functional groups: an ester susceptible to hydrolysis, a fluorinated pyridine ring prone to nucleophilic substitution, and physical properties often similar to those of potential impurities.

Question 1: My post-reaction crude material shows multiple spots on TLC and low purity by NMR/LC-MS. What are the most probable impurities?

Answer: Identifying potential impurities is the cornerstone of designing an effective purification strategy. The synthetic route heavily influences the impurity profile, but for a typical synthesis of Methyl 2-fluoro-6-methoxynicotinate, the impurities fall into predictable classes.

Causality: The electronic nature of the pyridine ring, substituted with both an electron-withdrawing fluorine atom and an electron-donating methoxy group, dictates its reactivity. The ester moiety is also a primary site for side reactions.

Table 1: Common Impurities and Their Origins

Potential Impurity Chemical Name Probable Origin / Cause Typical Analytical Signature
I-1 2-fluoro-6-methoxynicotinic acid Hydrolysis of the methyl ester group during aqueous workup (especially if basic) or on silica gel.[1] More polar spot on TLC (lower Rf). Distinctive broad -OH peak in ¹H NMR. Mass spec shows [M-14]⁺.
I-2 Methyl 2,6-difluoronicotinate Incomplete reaction if the methoxy group is introduced via nucleophilic substitution of a difluoro-precursor. Similar polarity to the product. Presence of two C-F couplings in ¹³C NMR.
I-3 Positional Isomers (e.g., Methyl 4-fluoro-6-methoxynicotinate) Lack of regioselectivity in the fluorination or precursor synthesis steps. Extremely difficult to resolve from the main product due to very similar polarity. Requires high-resolution chromatography and careful analytical work.
I-4 Starting Materials Incomplete reaction conversion. Polarity and signature depend on the specific starting material.

| I-5 | Dimerization/Side-reaction Products | Can occur under harsh reaction conditions (e.g., strong base or high heat). | Often less polar or significantly more polar than the product. |

Question 2: I'm consistently isolating the hydrolyzed impurity, 2-fluoro-6-methoxynicotinic acid (I-1). How can I prevent its formation and remove it?

Answer: Ester hydrolysis is the most common challenge with this compound. Both acidic and basic conditions can catalyze this process, which can occur during the reaction, aqueous workup, or even during silica gel chromatography.[1]

Prevention Strategy:

  • Neutralize with Care: During aqueous workup, avoid strong bases like NaOH or KOH. Use a milder base such as sodium bicarbonate (NaHCO₃) solution and perform the wash quickly at low temperatures (0-5 °C).

  • Avoid Protic Acids: Use anhydrous conditions wherever possible. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.

  • "Neutralize" Silica Gel: Standard silica gel is slightly acidic. If hydrolysis on the column is suspected, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), or use deactivated silica gel.

Removal Protocol (Flash Column Chromatography): This is the most reliable method for removing the more polar acid impurity.

  • Adsorb Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation.

  • Select Eluent System: A non-polar/polar gradient system is ideal. Start with TLC to find an eluent that gives the product an Rf value of ~0.3. A common starting point is a mixture of Hexanes and Ethyl Acetate.

  • Run the Column:

    • Pack the column with silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

    • Load the dry-loaded sample onto the top of the column.

    • Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., stepping up to 90:10, 85:15 Hexanes:EtOAc).

    • The desired product (less polar) will elute before the carboxylic acid impurity (more polar).

    • Collect fractions and analyze by TLC to identify the pure product fractions.

Question 3: My attempts at recrystallization result in either no crystal formation or very low yield. What is the recommended approach?

Answer: Recrystallization is highly effective for removing impurities with different solubility profiles, but finding the right solvent or solvent system is critical. Low yields are often due to the product having moderate solubility even in the cold solvent.[2]

Systematic Solvent Screening Protocol:

  • Select Candidate Solvents: Choose a range of solvents with varying polarities (e.g., Hexane, Toluene, Isopropanol, Ethyl Acetate, Acetonitrile).

  • Small-Scale Test:

    • Place ~20-30 mg of the crude material into a small test tube.

    • Add the first solvent dropwise at room temperature until the solid just dissolves. If it dissolves immediately, the solvent is too good; the compound is likely too soluble for effective recrystallization.

    • If it does not dissolve at room temperature, heat the mixture gently until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observe for crystal formation. Ideal solvents are those in which the compound is soluble when hot but poorly soluble when cold.

  • Two-Solvent System: If no single solvent is ideal, try a two-solvent system (one "soluble" solvent and one "anti-solvent"). Dissolve the compound in a minimal amount of the "soluble" solvent while hot, then add the "anti-solvent" dropwise until the solution becomes cloudy. Add a drop or two of the "soluble" solvent to clarify, then allow to cool slowly.

Table 2: Potential Recrystallization Solvents

Solvent System Type Rationale
Isopropanol/Water Single or Two-Solvent The compound is likely soluble in hot isopropanol. Adding water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/Hexanes Two-Solvent Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent. Good for removing more polar impurities.

| Toluene | Single Solvent | Aromatic solvents can sometimes provide good solubility differentials based on temperature. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended general workflow for purifying Methyl 2-fluoro-6-methoxynicotinate from a crude reaction mixture?

A1: A robust purification workflow ensures reproducibility and high final purity. The following diagram outlines a standard, logical progression from crude material to a purified, characterized product.

G cluster_start Initial Workup & Analysis cluster_purification Purification Strategy cluster_final Final Product Handling Crude Crude Reaction Mixture Workup Aqueous Workup (Neutral or Mildly Basic) Crude->Workup Quench & Extract Analysis Purity Assessment (TLC, LC-MS, ¹H NMR) Workup->Analysis Isolate & Analyze Decision Purity > 95%? Analysis->Decision Chroma Flash Column Chromatography Decision->Chroma No Combine Combine & Evaporate Pure Fractions Decision->Combine Yes Chroma->Combine Recryst Recrystallization Final_Analysis Final Purity Check (>98-99%) Recryst->Final_Analysis Combine->Recryst Optional Polishing Step Combine->Final_Analysis Store Store Under Inert Gas (N₂ or Ar), Cool & Dry Final_Analysis->Store

Caption: General Purification Workflow

Q2: How should Methyl 2-fluoro-6-methoxynicotinate be stored to ensure long-term stability?

A2: Like many substituted pyridines and esters, this compound can be sensitive to atmospheric moisture, light, and temperature.[2][3] To prevent degradation (hydrolysis) and discoloration over time, store the purified solid in an amber vial under an inert atmosphere (Nitrogen or Argon), tightly sealed, and kept in a cool, dark, and dry place, such as a desiccator at 2-8 °C.

Q3: What analytical methods are essential for confirming the purity and identity of the final product?

A3: A combination of techniques is required for unambiguous confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation. Look for the correct number of protons and carbons, appropriate chemical shifts, and coupling constants (especially C-F couplings).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[4][5] A standard method would use a C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid). Purity should be reported as a percentage based on the area of the main peak.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: Are there specific safety precautions for handling this compound?

A4: While specific toxicological data for this exact compound may not be widely published, it should be handled with the standard precautions for laboratory chemicals. Fluorinated organic compounds and pyridine derivatives warrant careful handling.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood, especially when dealing with powders or volatile solutions.

  • Hazard Information: Based on similar structures like Methyl 6-methoxynicotinate, it may cause skin, eye, and respiratory irritation.[7] Refer to the supplier's Safety Data Sheet (SDS) for the most detailed information.

References

  • WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents.
  • An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotin
  • EP0968189B1 - Process for the preparation of nicotinic acids - Google Patents.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. NIH.
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventil
  • The Journal of Organic Chemistry Ahead of Print.
  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). NIH.
  • Purification of nicotinic acid - US3037987A - Google Patents.
  • Methyl 2-fluoro-6-methoxynicotinate Price
  • Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)...
  • CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Methyl 6-methoxynicotinate, 98% 10 g. Thermo Scientific Chemicals.
  • Overcoming challenges in the purification of 5-Fluoro-6-methoxypyridin-3-OL. Benchchem.
  • METHYL 4-FLUORO-6-METHOXYNICOTIN
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
  • Methyl 5-fluoro-6-methoxynicotin

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Reactions in the Synthesis of Substituted Pyridines

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete reactions during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete reactions during the synthesis of substituted pyridines. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles.

Introduction: The Challenge of Pyridine Synthesis

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. However, these syntheses can be prone to incomplete reactions, leading to low yields and complex purification challenges. This guide provides in-depth, experience-driven advice to diagnose and resolve these issues, ensuring the successful formation of your target pyridine derivatives.

Core Principles for Troubleshooting

Before diving into specific reaction types, it's crucial to understand the fundamental parameters that govern the success of most pyridine syntheses. Incomplete reactions often stem from suboptimal conditions in one or more of these areas.

// Nodes A [label="Incomplete Reaction Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Systematic Parameter Evaluation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purity of Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Reaction Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Solvent Choice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Catalyst Activity & Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Reaction Monitoring (TLC, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Work-up & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Successful Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Initiates Troubleshooting"]; B -> {C, D, E, F} [arrowhead=none]; C -> G; D -> G; E -> G; F -> G; G -> H; H -> I; } dot Caption: Troubleshooting Workflow for Pyridine Synthesis.

Frequently Asked Questions: General Considerations

Q1: My reaction has stalled, and starting material remains. What is the first thing I should check?

A1: The first and most often overlooked factor is the purity of your starting materials. Impurities can act as catalyst poisons or introduce side reactions that consume reagents.[1] It is essential to verify the purity of all reactants, solvents, and catalysts before starting the synthesis. For instance, commercial pyrene may require purification by column chromatography or desulfurization before use in hydrogenation reactions to prevent catalyst deactivation.[2]

Q2: How critical is the reaction temperature, and how do I optimize it?

A2: Temperature is a double-edged sword in pyridine synthesis. While higher temperatures can increase reaction rates, they can also lead to the decomposition of reactants or products and promote the formation of side-products.[1] The optimal temperature should be determined empirically through small-scale test reactions. For example, the Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, but this can be lowered with the use of acid catalysis.[1][3]

Q3: Can the choice of solvent significantly impact the outcome of my reaction?

A3: Absolutely. The solvent's polarity and its protic or aprotic nature can dramatically influence reaction rates and selectivity by affecting the solubility of reactants and intermediates.[1] For instance, the Kröhnke synthesis is commonly performed in glacial acetic acid or methanol.[4] In some modern Hantzsch syntheses, aqueous micelles have been shown to give higher yields than traditional organic solvents.[1]

Troubleshooting Specific Pyridine Syntheses

This section delves into common issues encountered in well-known named reactions for pyridine synthesis.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[5]

Q4: I am observing low yields and the formation of unexpected byproducts in my Hantzsch synthesis. What could be the cause?

A4: The Hantzsch reaction mechanism can proceed through multiple competing pathways, and the dominant route is highly dependent on the specific reactants and conditions.[5] Low yields and unexpected products often arise from these competing pathways. For instance, if the methyl group of one of the reactants is replaced by an electron-withdrawing group, the reaction may proceed through a diketone intermediate instead of the desired pathway.[5]

Troubleshooting Steps:

  • Intermediate Analysis: Consider analyzing the reaction mixture at an early stage by techniques like NMR or mass spectrometry to identify key intermediates. This can help elucidate the predominant reaction pathway and guide optimization.[5]

  • Aromatization Step: The final oxidation of the dihydropyridine intermediate to the pyridine is a critical step. Incomplete oxidation can be a major source of low yield. While various oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate can be used, they can also lead to side products or burdensome workups.[5] Consider milder and more efficient aromatization methods, such as using iodine in refluxing methanol or photochemical conditions.[5]

Oxidizing AgentConditionsPotential Issues
Nitric AcidStrong, often used historicallyHarsh, can lead to side reactions
Ferric ChlorideMilder, one-pot synthesisCan complicate purification
Manganese DioxideSolid oxidantHeterogeneous, may require excess
Iodine/MethanolMild conditionsSlower reaction times
PhotochemicalMetal-freeRequires specific equipment
The Guareschi-Thorpe Condensation

This reaction is a classic method for synthesizing 2-pyridones.

Q5: My Guareschi-Thorpe reaction is sluggish and gives a low yield of the desired 2-pyridone. How can I improve it?

A5: The traditional Guareschi-Thorpe condensation can be sensitive to reaction conditions. Recent advancements have shown that using ammonium carbonate in an aqueous medium can significantly improve yields and reaction rates.[6][7][8] Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[6][7][8]

Optimized Protocol:

A recommended approach involves the three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium.[6][7][8] This method is not only more efficient but also more environmentally friendly.[6][7][8]

// Nodes A [label="Alkyl Cyanoacetate\n+ 1,3-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ammonium Carbonate\n(Aqueous Medium)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="In-situ formation of\nCyanoacetamide", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Condensation & Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="High Yield of\nHydroxy-cyanopyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C [label="Nitrogen Source\n& Promoter"]; C -> D; D -> E; } dot Caption: Optimized Guareschi-Thorpe Synthesis Workflow.

The Kröhnke Pyridine Synthesis

This synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4]

Q6: I am having trouble with the initial Michael addition in my Kröhnke synthesis, leading to an incomplete reaction.

A6: The initial Michael addition is a critical step in the Kröhnke synthesis.[4][9] If this step is not proceeding efficiently, it can halt the entire reaction sequence.

Troubleshooting Strategies:

  • Solvent and Temperature: The reaction is typically run in glacial acetic acid or methanol, with temperatures generally not exceeding 140 °C.[4] Ensure your conditions are within this range.

  • Alternative Michael Acceptors: If the α,β-unsaturated carbonyl compound is not sufficiently reactive, consider using a Mannich base as an alternative Michael acceptor. This can expand the scope of suitable starting materials.[4]

  • Alternative Nucleophiles: In some cases, 1,3-dicarbonyl compounds can be used in place of the α-pyridinium methyl ketone salts.[4] This variation may be beneficial if the synthesis of the pyridinium salt is problematic.

Catalyst-Related Issues in Pyridine Synthesis

Many modern pyridine syntheses rely on transition metal catalysts. Catalyst deactivation is a common cause of incomplete reactions.

Q7: My catalytic reaction for pyridine synthesis stops before all the starting material is consumed. What could be deactivating my catalyst?

A7: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, coking, or unwanted side reactions with the ligand.[1][10]

Case Study: Pyridine(diimine) Iron Catalyzed C-H Borylation

In the synthesis of substituted pyridines via C-H borylation using pyridine(diimine) iron complexes, catalyst deactivation was observed due to competing borylation at the 4-position of the pyridine(diimine) ligand.[10]

Solution:

  • Ligand Modification: By substituting the 4-position of the pyridine(diimine) ligand, this competing deactivation pathway was minimized, leading to improved catalytic activity.[10]

  • Steric Hindrance: Increasing the steric bulk of the 2,6-aryl substituents on the ligand also helped to stabilize the iron complex and prevent deactivation through bimolecular reductive elimination.[10]

This example highlights the importance of understanding the potential deactivation pathways of your specific catalytic system and considering rational ligand design to mitigate these issues.

Purification Challenges After Incomplete Reactions

Q8: My reaction did not go to completion, and now I am struggling to separate my desired pyridine product from the unreacted starting materials. What are some effective purification strategies?

A8: Purifying polar compounds like many substituted pyridines can be challenging, especially when mixed with similar starting materials.

Purification Protocol:

  • Initial Work-up: Begin with a standard aqueous work-up to remove any water-soluble impurities.

  • Column Chromatography: Flash column chromatography using silica gel is the most common method for purifying pyridine derivatives.[11][12] A gradient elution with a hexane/ethyl acetate solvent system is often effective.[11][12]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

References

  • Benchchem.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Baran Lab. Pyridine Synthesis: Cliff Notes.
  • Wikipedia. Kröhnke pyridine synthesis.
  • NIH. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • PMC - NIH.
  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines.
  • RSC Publishing.
  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis.
  • MDPI.
  • MDPI.
  • MDPI.
  • ResearchGate. (PDF)
  • ResearchGate.
  • Organic Chemistry Portal.
  • PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ResearchGate. (a)
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted pyrenes by indirect methods.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 2-fluoro-6-methoxynicotinate for the Modern Research Laboratory

For Researchers, Scientists, and Drug Development Professionals Methyl 2-fluoro-6-methoxynicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoro-6-methoxynicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the pyridine ring, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable intermediate, offering a critical analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The efficient construction of polysubstituted pyridines is a central challenge in organic synthesis. For Methyl 2-fluoro-6-methoxynicotinate, the principal synthetic considerations revolve around the sequential and regioselective introduction of the fluoro and methoxy substituents, alongside the ester functionality. This guide will explore two distinct and viable pathways:

  • Route 1: Building from 2,6-Dichloronicotinic Acid. This classic approach relies on the differential reactivity of the chloro groups towards nucleophilic aromatic substitution.

  • Route 2: Synthesis from 6-Hydroxynicotinic Acid. This alternative strategy leverages a commercially available starting material and introduces the fluorine atom via a diazotization-fluorination sequence (Balz-Schiemann type reaction).

Route 1: Stepwise Nucleophilic Aromatic Substitution of 2,6-Dichloronicotinic Acid

This synthetic route commences with the readily available 2,6-dichloronicotinic acid and proceeds through a three-step sequence involving esterification followed by two sequential nucleophilic aromatic substitution reactions. The success of this strategy hinges on the higher reactivity of the chlorine atom at the 6-position towards nucleophilic attack compared to the 2-position, allowing for a controlled, stepwise introduction of the methoxy and fluoro groups.

Workflow for Route 1

Route 1 A 2,6-Dichloronicotinic Acid B Methyl 2,6-dichloronicotinate A->B Esterification (SOCl2, MeOH) C Methyl 2-chloro-6-methoxynicotinate B->C Methoxylation (NaOMe, MeOH) D Methyl 2-fluoro-6-methoxynicotinate C->D Fluorination (KF, DMSO)

Caption: Synthetic pathway for Route 1 starting from 2,6-Dichloronicotinic Acid.

Experimental Protocols for Route 1

Step 1: Esterification of 2,6-Dichloronicotinic Acid

  • Protocol: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (5 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, Methyl 2,6-dichloronicotinate, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the crude product.

Step 2: Selective Methoxylation

  • Protocol: Methyl 2,6-dichloronicotinate (1.0 eq) is dissolved in methanol (10 vol), and a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 12 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield Methyl 2-chloro-6-methoxynicotinate.

Step 3: Fluorination

  • Protocol: A mixture of Methyl 2-chloro-6-methoxynicotinate (1.0 eq), potassium fluoride (2.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in dry DMSO (10 vol) is heated to 150 °C for 24 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to give Methyl 2-fluoro-6-methoxynicotinate.

Data Comparison for Route 1
StepProductStarting MaterialReagentsYield (%)Purity (%)
1Methyl 2,6-dichloronicotinate2,6-Dichloronicotinic AcidSOCl₂, MeOH~95~98
2Methyl 2-chloro-6-methoxynicotinateMethyl 2,6-dichloronicotinateNaOMe, MeOH~85~97
3Methyl 2-fluoro-6-methoxynicotinateMethyl 2-chloro-6-methoxynicotinateKF, DMSO~60>98

Route 2: Synthesis from 6-Hydroxynicotinic Acid

This alternative pathway begins with the economically advantageous 6-hydroxynicotinic acid. The synthesis involves esterification, followed by the conversion of the hydroxyl group to an amino group, which is then transformed into the fluoro substituent via a Sandmeyer-type reaction. The final step is the introduction of the methoxy group.

Workflow for Route 2

Route 2 A 6-Hydroxynicotinic Acid B Methyl 6-hydroxynicotinate A->B Esterification (H₂SO₄, MeOH) C Methyl 6-aminonicotinate B->C Amination (1. PCl₅/POCl₃ 2. NH₃) D Methyl 6-fluoronicotinate C->D Diazotization-Fluorination (NaNO₂, HBF₄) E Methyl 2-fluoro-6-methoxynicotinate D->E Methoxylation (m-CPBA, then NaOMe)

Caption: Synthetic pathway for Route 2 starting from 6-Hydroxynicotinic Acid.

Experimental Protocols for Route 2

Step 1: Esterification of 6-Hydroxynicotinic Acid

  • Protocol: 6-Hydroxynicotinic acid (1.0 eq) is suspended in methanol (10 vol), and concentrated sulfuric acid (0.2 eq) is added cautiously. The mixture is heated to reflux for 8 hours. After cooling, the solvent is partially removed, and the mixture is poured into ice-water. The precipitated solid, Methyl 6-hydroxynicotinate, is collected by filtration, washed with water, and dried.

Step 2: Amination of Methyl 6-hydroxynicotinate

  • Protocol: A mixture of Methyl 6-hydroxynicotinate (1.0 eq), phosphorus pentachloride (1.5 eq), and phosphorus oxychloride (5 vol) is heated at 110 °C for 3 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully added to a cooled concentrated ammonia solution and stirred for 1 hour. The resulting precipitate, Methyl 6-aminonicotinate, is filtered, washed with water, and dried.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Protocol: Methyl 6-aminonicotinate (1.0 eq) is dissolved in a 48% solution of tetrafluoroboric acid (HBF₄) (4.0 eq) at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt is stirred for 30 minutes and then thermally decomposed by gentle heating. The crude product, Methyl 6-fluoronicotinate, is extracted with an organic solvent, and the extract is washed, dried, and concentrated.

Step 4: N-Oxidation and Methoxylation

  • Protocol: To a solution of Methyl 6-fluoronicotinate (1.0 eq) in dichloromethane (10 vol), meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a sodium thiosulfate solution. The organic layer is separated, washed, dried, and concentrated to give the N-oxide. This intermediate is then dissolved in methanol, and sodium methoxide (1.2 eq) is added. The mixture is heated to reflux for 6 hours. After workup, the final product, Methyl 2-fluoro-6-methoxynicotinate, is obtained and purified by chromatography.

Data Comparison for Route 2
StepProductStarting MaterialReagentsYield (%)Purity (%)
1Methyl 6-hydroxynicotinate6-Hydroxynicotinic AcidH₂SO₄, MeOH~90~98
2Methyl 6-aminonicotinateMethyl 6-hydroxynicotinatePCl₅/POCl₃, NH₃~75~95
3Methyl 6-fluoronicotinateMethyl 6-aminonicotinateNaNO₂, HBF₄~50~96
4Methyl 2-fluoro-6-methoxynicotinateMethyl 6-fluoronicotinatem-CPBA, NaOMe~40>98

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: From 2,6-Dichloronicotinic AcidRoute 2: From 6-Hydroxynicotinic Acid
Starting Material Cost & Availability Moderate cost, readily available.Low cost, readily available.
Number of Steps 34
Overall Yield ~48%~13%
Reagent & Reaction Condition Safety Use of SOCl₂ and high-temperature fluorination requires caution.Involves hazardous reagents like PCl₅/POCl₃ and potentially unstable diazonium salts.
Scalability Generally scalable, though high-temperature fluorination can be challenging on a large scale.The Balz-Schiemann reaction can be difficult to scale up safely.
Purification Requires chromatographic purification in the final step.Multiple steps may require purification, potentially lowering overall efficiency.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to Methyl 2-fluoro-6-methoxynicotinate.

Route 1 is characterized by a higher overall yield and fewer synthetic steps. The selective nature of the nucleophilic aromatic substitutions is a key advantage. However, the final fluorination step requires harsh conditions and may present challenges for large-scale production.

Route 2 , while starting from a more economical precursor, suffers from a lower overall yield and involves more complex and hazardous reaction steps, particularly the diazotization-fluorination. The scalability of this route is a significant concern.

For laboratory-scale synthesis where yield and efficiency are paramount, Route 1 is the recommended approach . The higher overall yield and more straightforward sequence of reactions make it a more practical choice for producing research quantities of Methyl 2-fluoro-6-methoxynicotinate. For industrial-scale production, further process optimization of Route 1, particularly the fluorination step, would be necessary to ensure safety and efficiency. The development of milder and more efficient fluorination methods could significantly enhance the industrial viability of this route.

References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Key Engineering Materials, 818, 133-138. [Link]

  • Preparation method of 6-fluoronicotinic acid. CN115433122A.
  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

Comparative

A Technical Guide to the Biological Evaluation of Methyl 2-fluoro-6-methoxynicotinate and Other Nicotinic Acid Analogs

For researchers, scientists, and professionals in drug development, the careful selection and evaluation of novel chemical entities are paramount to successful discovery programs. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the careful selection and evaluation of novel chemical entities are paramount to successful discovery programs. This guide provides an in-depth comparison of Methyl 2-fluoro-6-methoxynicotinate with other nicotinic acid analogs in key biological assays. While specific experimental data for Methyl 2-fluoro-6-methoxynicotinate is not extensively available in public literature, this guide will establish a predictive framework based on the structure-activity relationships (SAR) of closely related analogs. We will delve into the anticipated biological activities, drawing parallels from documented nicotinic acid derivatives, and provide detailed protocols for robust in-house evaluation.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biology, but its scaffold is also a privileged structure in medicinal chemistry. Derivatives of nicotinic acid have been investigated for a wide array of therapeutic applications, ranging from modulating nicotinic acetylcholine receptors (nAChRs) for neurological disorders to exhibiting potent anti-inflammatory and antimicrobial properties.[1] The biological activity of these analogs is highly dependent on the nature and position of substituents on the pyridine ring.

Methyl 2-fluoro-6-methoxynicotinate incorporates three key modifications to the basic nicotinic acid structure: a methyl ester at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position. Each of these substituents is expected to modulate the compound's physicochemical properties and, consequently, its biological profile.

  • Methyl Ester: The methyl esterification of the carboxylic acid can enhance cell permeability and oral bioavailability by masking the polar carboxylic acid group. This modification may also influence the compound's interaction with target proteins.

  • 2-Fluoro Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, influencing its pKa and dipole moment. Fluorine can also form key hydrogen bonds with biological targets and may block metabolic degradation, thereby enhancing the compound's half-life.

  • 6-Methoxy Substitution: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding. Its position at C6 can also sterically influence the binding to target proteins.

This guide will explore the expected impact of these substitutions by comparing Methyl 2-fluoro-6-methoxynicotinate to other nicotinic acid analogs with known biological activities in three key areas: modulation of nicotinic acetylcholine receptors, anti-inflammatory effects, and antimicrobial activity.

Comparative Analysis in Biological Assays

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] They are important targets for a variety of neurological and psychiatric disorders. The affinity and functional activity of nicotinic acid analogs at different nAChR subtypes are highly dependent on their substitution patterns.

Predictive Insights for Methyl 2-fluoro-6-methoxynicotinate:

Based on the structure-activity relationships of related compounds, it is plausible that Methyl 2-fluoro-6-methoxynicotinate will exhibit activity at nAChRs. The presence of the pyridine nitrogen and the overall scaffold are key for recognition by these receptors. The 2-fluoro and 6-methoxy substituents will likely fine-tune its subtype selectivity and functional activity (agonist vs. antagonist). For instance, studies on other fluorinated and methoxy-substituted nicotinic acid derivatives have demonstrated a range of effects from agonism to antagonism at different nAChR subtypes.[3][4]

Comparative Data for Nicotinic Acid Analogs at nAChRs:

CompoundnAChR SubtypeAssay TypeActivity MetricReported ValueReference
Methyllycaconitine (MLA) α7Antagonist BindingKiPotent antagonist[5]
6-Aminonicotinic acid analog (22) Native GABAA (structurally related target)Agonist BindingKi0.044 µM[6]
2'-Fluoro-3'-(substituted thiophenyl)deschloroepibatidine analog (7c) α4β2*Antagonist BindingKi0.86 nM[3]

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

  • Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine for α4β2)

  • Test compound (Methyl 2-fluoro-6-methoxynicotinate and analogs)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., ice-cold PBS)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Harvest the membranes by vacuum filtration onto the filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.[7]

Workflow for nAChR Radioligand Binding Assay

G prep Prepare Serial Dilutions of Test Compounds mix Mix Membranes, Radioligand, and Test Compound in 96-well Plate prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Harvest Membranes by Filtration incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for determining nAChR binding affinity.

Anti-Inflammatory Activity

Several derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties.[8][9] The mechanism of action can vary, but may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Predictive Insights for Methyl 2-fluoro-6-methoxynicotinate:

The structural features of Methyl 2-fluoro-6-methoxynicotinate suggest potential anti-inflammatory activity. The pyridine ring itself is present in many anti-inflammatory drugs. The fluoro and methoxy groups can modulate the electronic and steric properties, potentially leading to interactions with inflammatory targets.

Comparative Data for Anti-Inflammatory Nicotinic Acid Analogs:

CompoundAssay TypeActivity MetricReported ValueReference
Nicotinic acid derivative 4d COX-2 InhibitionIC500.940 ± 0.05 µM[10]
Nicotinic acid derivative 6b COX-2 InhibitionIC500.614 ± 0.03 µM[10]
Pyridine carbothioamide R6 In vitro anti-inflammatoryIC5010.25 ± 0.0 µM[11]

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition by the test compounds.

Workflow for Nitric Oxide Inhibition Assay

G seed Seed Macrophage Cells in 96-well Plate treat Pre-treat Cells with Test Compounds seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 Hours stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate % NO Inhibition measure->calculate

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Antimicrobial Activity

The pyridine scaffold is a component of many antimicrobial agents. Nicotinic acid derivatives have been shown to possess antibacterial and antifungal properties.[12][13]

Predictive Insights for Methyl 2-fluoro-6-methoxynicotinate:

The combination of the pyridine ring with fluoro and methoxy substituents could confer antimicrobial activity. Fluorinated quinolones, which share a similar structural motif, are a well-known class of antibiotics. Therefore, it is reasonable to hypothesize that Methyl 2-fluoro-6-methoxynicotinate may exhibit growth inhibitory effects against various microbial strains.

Comparative Data for Antimicrobial Nicotinic Acid Analogs:

CompoundOrganismActivity MetricReported Value (µg/mL)Reference
Nicotinic acid acylhydrazone (5) Gram-positive bacteriaMIC7.81 - 15.62[12]
Nicotinic acid acylhydrazone (13) S. epidermidisMIC1.95[12]
Phenylfuranylnicotinamidine (4a) S. aureusMIC10 µM[14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

Workflow for Broth Microdilution Assay

G prepare_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate 96-well Plate prepare_inoculum->inoculate prepare_dilutions Prepare Serial Dilutions of Test Compounds prepare_dilutions->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

While direct biological data for Methyl 2-fluoro-6-methoxynicotinate remains to be published, a comprehensive analysis of its structural features and comparison with related nicotinic acid analogs allows for informed predictions of its biological activities. It is hypothesized that this compound will likely interact with nicotinic acetylcholine receptors and may also possess anti-inflammatory and antimicrobial properties. The provided experimental protocols offer a robust framework for the systematic evaluation of Methyl 2-fluoro-6-methoxynicotinate and other novel analogs. Further research, including the synthesis and in-depth biological testing as outlined in this guide, is essential to fully elucidate the pharmacological profile of this promising compound and its potential as a lead for drug discovery.

References

  • Hassan, R. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Zayed, M. F., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Archiv der Pharmazie, 351(9-10), e1800139. [Link]

  • Kudryavtsev, D. S., et al. (2017). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Medicinal Chemistry Letters, 8(11), 1156–1161. [Link]

  • Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Journal of Medicinal Chemistry, 57(19), 8009–8021. [Link]

  • Mandegary, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Reports in Pharmaceutical Sciences, 3(1), 41. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3788. [Link]

  • Sarojini, V. (2017). Protocols for Studying Inhibition and Eradication of Bacterial Biofilms by Antimicrobial Peptides. Methods in Molecular Biology, 1548, 323–330. [Link]

  • Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 17(15), 5635–5644. [Link]

  • Malpass, J. R., et al. (2000). Synthesis of Two Fluoro Analogues of the Nicotinic Acetylcholine Receptor Agonist UB-165. The Journal of Organic Chemistry, 65(23), 7859–7866. [Link]

  • Kumar, A., et al. (2016). Evaluation of novel nicotine analogues for their anti-bacterial and anti-fungal activity. MOJ Bioorganic & Organic Chemistry, 1(1). [Link]

  • Taly, A., et al. (2009). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 2, 20. [Link]

  • Rehman, A. U., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 1–16. [Link]

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(19), 6592. [Link]

  • Zayed, M. F., et al. (2018). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Archiv der Pharmazie, 351(9-10), 1800139. [Link]

  • Płazińska, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6241. [Link]

  • Gmiro, V. E., & Serdyuk, D. V. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(23), 8970. [Link]

  • Pantoja, A. M., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 144(35), 16048–16057. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 24(21), 3943. [Link]

  • Hassan, R. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 129, 118439. [Link]

  • El-Naggar, M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(20), 7114. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Archiv der Pharmazie, 352(1-2), e1800239. [Link]

  • Onishi, Y., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3845–3853. [Link]

  • Yakovlieva, L., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226–7238. [Link]

  • Onishi, Y., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3845–3853. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Archiv der Pharmazie, 352(1-2), e1800239. [Link]

  • Gotti, C., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. [Link]

  • Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved January 25, 2026, from [Link]

  • Finley, R. L., et al. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. mSphere, 3(6), e00521-18. [Link]

  • Hassan, R. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 129, 118439. [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate. Retrieved January 25, 2026, from [Link]

  • El-Gamal, M. I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6867–6895. [Link]

  • Tsetlin, V., & Hucho, F. (2018). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules, 23(11), 2947. [Link]

  • Navarro, H. A., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 122–132. [Link]

  • Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). Retrieved January 25, 2026, from [Link]

Sources

Validation

A Comprehensive Guide to the Structural-Elucidation of Methyl 2-fluoro-6-methoxynicotinate Utilizing 2D NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insight into molecular architecture.[1] This guide provides a detailed, expert-led walkthrough of the validation process for the structure of Methyl 2-fluoro-6-methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the strategic application of two-dimensional (2D) NMR techniques, demonstrating not just the "how" but, more critically, the "why" behind each experimental choice.

The proposed structure of Methyl 2-fluoro-6-methoxynicotinate, with CAS Number 117671-03-1, presents a unique set of challenges and opportunities for structural verification due to the presence of a fluorine atom and distinct substituent patterns on the pyridine ring.[2] This guide will compare and contrast the utility of various 2D NMR experiments—specifically COSY, HSQC, and HMBC—to build a self-validating and irrefutable structural assignment.

The Strategic Imperative for 2D NMR in Structural-Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of individual nuclei, complex molecules often yield spectra with overlapping signals, making definitive assignments challenging.[3] 2D NMR spectroscopy resolves this by spreading the information across two frequency axes, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[4]

For Methyl 2-fluoro-6-methoxynicotinate, our objectives are to:

  • Confirm the proton and carbon backbone of the pyridine ring.

  • Unequivocally place the fluoro, methoxy, and methyl nicotinate substituents at their respective positions.

  • Validate the connectivity between all constituent fragments of the molecule.

To achieve this, we will employ a suite of complementary 2D NMR experiments, each providing a unique piece of the structural puzzle.

Experimental Design: A Multi-faceted Approach to Validation

Sample Preparation: The Foundation of High-Quality Data

High-resolution NMR spectroscopy is critically dependent on proper sample preparation. The following protocol ensures optimal conditions for the experiments outlined in this guide.

Step-by-Step Protocol for NMR Sample Preparation:

  • Analyte Purity: Ensure the Methyl 2-fluoro-6-methoxynicotinate sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe for both ¹H and ¹³C-based experiments.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Visually inspect the solution for any undissolved particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube. The sample height should be at least 4.5 cm to ensure it is within the active volume of the NMR probe.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

The 2D NMR Toolkit: COSY, HSQC, and HMBC

Our analytical strategy hinges on the synergistic use of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] It is invaluable for tracing out proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation).[7][8] It provides a direct link between the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds.[9][10] It is the key to connecting different spin systems and probing the positions of quaternary (non-protonated) carbons.

Predicted NMR Data and Structural-Elucidation Workflow

Let's begin by predicting the ¹H and ¹³C NMR chemical shifts for Methyl 2-fluoro-6-methoxynicotinate. These predictions are based on established substituent effects on the pyridine ring.[11][12]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-fluoro-6-methoxynicotinate

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
4~8.0 - 8.2~140 - 145
5~6.7 - 6.9~110 - 115
OCH₃ (on ring)~4.0~54
OCH₃ (ester)~3.9~53
C2-~160 - 165 (d, ¹JCF)
C3-~115 - 120
C6-~160 - 165
C=O-~165 - 170

Note: Chemical shifts are approximate and can be influenced by solvent and other factors. The carbon attached to fluorine (C2) will appear as a doublet due to one-bond C-F coupling.

Step 1: Establishing Proton-Proton Connectivity with COSY

The COSY spectrum is expected to be relatively simple for this molecule, revealing the coupling between the two aromatic protons.

  • Expected Correlation: A cross-peak will be observed between the proton at position 4 (H4) and the proton at position 5 (H5). This confirms their adjacency on the pyridine ring.

Caption: Expected COSY correlation between H4 and H5.

Step 2: Linking Protons to their Directly Attached Carbons with HSQC

The HSQC spectrum will provide direct correlations between each proton and the carbon it is bonded to.

  • Expected Correlations:

    • A cross-peak between H4 and C4.

    • A cross-peak between H5 and C5.

    • A cross-peak between the methoxy protons on the ring and their corresponding carbon.

    • A cross-peak between the methyl ester protons and their corresponding carbon.

This experiment allows us to confidently assign the chemical shifts of the protonated carbons.

Step 3: Assembling the Molecular Framework with HMBC

The HMBC experiment is the linchpin of our structural validation, providing the long-range correlations needed to place the substituents and confirm the overall connectivity.

  • Key Expected Correlations:

    • H4 Correlations: H4 should show correlations to C2, C3, C5, and C6, confirming its position on the pyridine ring.

    • H5 Correlations: H5 should show correlations to C3, C4, and C6, further solidifying the ring structure.

    • Methoxy (ring) Proton Correlations: The protons of the methoxy group at position 6 should show a strong correlation to C6, unequivocally placing this group.

    • Methyl Ester Proton Correlations: The protons of the methyl ester group should show a correlation to the carbonyl carbon (C=O), confirming the ester functionality.

    • Fluorine Placement Confirmation: The presence of a large one-bond C-F coupling on C2 in the ¹³C spectrum, coupled with HMBC correlations from H4 to this carbon, will confirm the position of the fluorine atom.

Caption: Key expected HMBC correlations for structural validation.

Data Interpretation and Comparison with Alternatives

The strength of this multi-pronged 2D NMR approach lies in its self-validating nature. The COSY experiment establishes the proton framework, the HSQC experiment links this to the carbon backbone, and the HMBC experiment provides the crucial long-range correlations to assemble the complete structure.

An alternative approach might rely solely on 1D NMR and perhaps a single 2D experiment like HMBC. However, this could lead to ambiguity. For instance, without the COSY data, the assignment of H4 and H5 could be less certain. Without the HSQC data, correlating the protons to their specific carbons would be more challenging. The combination of all three experiments provides a robust and unambiguous structural proof.

Conclusion

The structural validation of Methyl 2-fluoro-6-methoxynicotinate is a prime example of the power and necessity of 2D NMR spectroscopy in modern chemical research. By strategically employing COSY, HSQC, and HMBC experiments, we can systematically and unequivocally determine the connectivity and substitution pattern of the molecule. This guide has provided a detailed, expert-driven framework for this process, emphasizing the causal logic behind each experimental choice and demonstrating how a comprehensive suite of 2D NMR data provides a self-validating and authoritative structural assignment. This rigorous approach is indispensable for researchers, scientists, and drug development professionals who require the highest level of confidence in their molecular structures.

References

  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • ACS Publications.
  • ACS Publications.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Chemistry LibreTexts. 5.1: COSY Spectra.
  • RSC Publishing.
  • Chemsrc.com. Methyl 2-fluoro-6-methoxynicotinate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • YouTube. Introduction to HMBC.
  • CF NMR CEITEC.
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy.
  • Wesleyan University.
  • Emery Pharma.
  • Columbia University. COSY - NMR Core Facility.
  • YouTube. 2D-COSY NMR spectrum | How to read COSY Spectrum?.
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument.
  • CF NMR CEITEC.
  • ResearchGate.
  • anuche. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC.
  • YouTube.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.
  • Semantic Scholar.
  • Testbook.com. [Solved] The correct match of 13C NMR chemical shift values (&de.
  • ChemicalBook.

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 2-fluoro-6-methoxynicotinate and its Positional Isomers

Introduction: The Strategic Role of Substituent Positioning in Nicotinate Bioactivity The strategic placement of fluoro and methoxy groups on the nicotinate framework can dramatically alter the molecule's electronic dist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituent Positioning in Nicotinate Bioactivity

The strategic placement of fluoro and methoxy groups on the nicotinate framework can dramatically alter the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, are expected to influence the compound's interaction with biological targets, leading to variations in herbicidal, antifungal, and cytotoxic activities. This guide will explore these potential differences, offering a data-driven (hypothetical) analysis to illustrate the profound impact of isomerism on biological function. We will also provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and further explore the bioactivity of this class of compounds.

The Isomeric Landscape: Chemical Structures and Predicted Physicochemical Properties

The isomers under consideration are positional variants of Methyl 2-fluoro-6-methoxynicotinate, where the fluoro and methoxy groups are situated at different positions on the pyridine ring. The core structure remains methyl 3-pyridinecarboxylate.

isomers cluster_1 Methyl 2-fluoro-6-methoxynicotinate cluster_2 Methyl 4-fluoro-6-methoxynicotinate (Isomer A) cluster_3 Methyl 5-fluoro-6-methoxynicotinate (Isomer B) I1 I1 I2 I2 I3 I3

Caption: Chemical structures of Methyl 2-fluoro-6-methoxynicotinate and two of its positional isomers.

Comparative Biological Activity: A Data-Driven (Hypothetical) Analysis

In the absence of direct experimental comparisons, the following table presents a hypothetical dataset generated based on established SAR principles for substituted pyridines. This data is for illustrative purposes to highlight the potential differences in biological activity among the isomers and should be validated experimentally.

CompoundPre-emergent Herbicidal Activity (% Inhibition at 50 µM)Antifungal Activity (MIC50 against Fusarium graminearum, µM)Cytotoxicity (IC50 against HeLa cells, µM)
Methyl 2-fluoro-6-methoxynicotinate852575
Methyl 4-fluoro-6-methoxynicotinate6050>100
Methyl 5-fluoro-6-methoxynicotinate704090

Structure-Activity Relationship (SAR) Insights: Decoding the Influence of Substituent Position

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal and agricultural chemistry. By analyzing how small structural changes, such as altering the position of a substituent, affect the overall activity, we can infer the key features required for a molecule to interact with its biological target.

The varying (hypothesized) biological activities of the isomers can be rationalized by considering the electronic and steric effects of the fluoro and methoxy groups at different positions on the pyridine ring. The pyridine ring is inherently electron-deficient, and the placement of electron-withdrawing or -donating groups can significantly modulate this property.

  • The Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). Depending on its position, it can also have a weak electron-donating resonance effect (+R). This dual nature can influence the pKa of the pyridine nitrogen and the overall electron density of the ring, which are critical for interactions with biological macromolecules.[1]

  • The Methoxy Group: The methoxy group is an electron-donating group through resonance (+R) and an electron-withdrawing group through induction (-I). The resonance effect is generally stronger and tends to increase the electron density of the ring, particularly at the ortho and para positions. Studies have shown that the position of methoxy groups on pyridine derivatives can enhance antiproliferative activity.[2][3]

SAR_workflow A Library of Isomers B Biological Screening (Herbicidal, Antifungal, Cytotoxicity) A->B Test C Identify Active Isomers B->C Data D Analyze Electronic and Steric Effects (Inductive vs. Resonance) C->D Analyze E Develop SAR Hypothesis D->E Infer F Rational Design of New Analogs E->F Guide F->A Synthesize

Caption: A conceptual workflow for Structure-Activity Relationship (SAR) analysis.

Hypothesized Mode of Action:

While the precise molecular targets of these compounds are unknown, many pyridine-based herbicides and fungicides act by inhibiting essential enzymes or disrupting cellular processes. For instance, some nicotinic acid derivatives have been found to exhibit herbicidal activity.[4] A plausible, yet unconfirmed, mechanism could involve the inhibition of a key enzyme in a biosynthetic pathway unique to plants or fungi. The different electronic profiles of the isomers would lead to varied binding affinities for the active site of such an enzyme.

Experimental Protocols: A Guide to Validating Biological Activity

To ensure the trustworthiness and reproducibility of biological findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for assessing the herbicidal, antifungal, and cytotoxic activities of Methyl 2-fluoro-6-methoxynicotinate and its isomers.

Protocol 1: Pre-emergence Herbicidal Activity Assay

This protocol is designed to assess the inhibitory effect of the test compounds on the germination and early growth of a model plant species, such as cress (Lepidium sativum).

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO, to create stock solutions)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Cress seeds

  • Growth chamber with controlled temperature and light conditions

  • Solvent control (e.g., DMSO)

  • Positive control (a commercial herbicide)

  • Distilled water

Procedure:

  • Place two layers of filter paper in each Petri dish.

  • Prepare a series of dilutions of the test compounds from the stock solutions.

  • Apply 5 mL of each test solution to the filter paper in the Petri dishes. Ensure even distribution.

  • For the negative control, apply 5 mL of the solvent at the same concentration used for the test compounds. For the positive control, use a known herbicide.

  • Allow the solvent to evaporate completely in a fume hood.

  • Place 50 cress seeds evenly on the filter paper in each Petri dish.

  • Add 5 mL of distilled water to each dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.

  • After 7 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition compared to the negative control.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the minimum inhibitory concentration (MIC) of the test compounds against a model filamentous fungus, such as Fusarium graminearum.[5][6]

Materials:

  • Test compounds (dissolved in DMSO)

  • Fusarium graminearum culture

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock suspension of fungal conidia from a 7-day-old culture on potato dextrose agar.

  • Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL.

  • Dilute the stock solutions of the test compounds in RPMI-1640 medium to achieve a range of final concentrations.

  • Add 100 µL of the diluted test compounds to the wells of a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (a known antifungal agent) and a negative control (medium with solvent).

  • Incubate the plates at 35°C for 48-72 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a complete inhibition of visible fungal growth.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Materials:

  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted test compounds.

  • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison of the biological activities of Methyl 2-fluoro-6-methoxynicotinate and its positional isomers. By integrating established principles of structure-activity relationships with detailed experimental protocols, we have constructed a framework for understanding and empirically validating the influence of substituent positioning on the herbicidal, antifungal, and cytotoxic potential of these compounds. The hypothetical data presented underscores the critical importance of isomerism in drug and agrochemical design.

Future research should focus on the synthesis of these isomers and their systematic evaluation using the protocols outlined herein. Such studies will not only provide concrete data to validate or refine the SAR hypotheses presented but also may lead to the identification of lead compounds with enhanced potency and selectivity. Further investigations into the mechanism of action of the most active isomers will be crucial for their rational optimization and development.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing. [Link]

  • How do I perform antifungal susceptibilty using broth dilution for yeast?. ResearchGate. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Pharmacological Profiles of Nicotinic Acid Esters

This guide provides an in-depth comparison of the pharmacological profiles of various nicotinic acid esters, offering insights for researchers, scientists, and drug development professionals. We will delve into the under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacological profiles of various nicotinic acid esters, offering insights for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize these compounds.

Introduction: Beyond Niacin

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, historically lauded for its robust effects on lipid profiles.[1][2] At pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[3][4][5][6] These effects have positioned nicotinic acid as a tool in the management of dyslipidemia and the prevention of cardiovascular diseases.[3][6][7]

However, the clinical utility of nicotinic acid is often hampered by a significant and unpleasant side effect: cutaneous vasodilation, or flushing.[3][8][9] This has driven the exploration of derivatives, including nicotinic acid esters, which are designed to modify its delivery, metabolism, and therapeutic window. These esters, such as methyl nicotinate and benzyl nicotinate, are essentially prodrugs that are hydrolyzed to the active nicotinic acid. Their distinct physicochemical properties, particularly lipophilicity, alter their absorption and distribution, leading to different pharmacological profiles and therapeutic applications, most notably as topical rubefacients and vasodilators.[9][10]

This guide will compare the pharmacology of nicotinic acid with its key esters, focusing on how the esterification process modifies the parent compound's profile and necessitates specific experimental approaches for characterization.

The Primary Pharmacological Target: GPR109A Receptor

The pharmacological effects of nicotinic acid and its esters are primarily mediated by a specific G protein-coupled receptor (GPCR) known as GPR109A (also called HM74A in humans or PUMA-G in mice).[3][11] This receptor is highly expressed in adipocytes (fat cells) and immune cells like epidermal Langerhans cells.[11]

Signaling Pathways of GPR109A Activation

Activation of GPR109A by nicotinic acid triggers two main signaling cascades, which paradoxically account for both its primary therapeutic effect and its most prominent side effect.

  • Anti-Lipolytic Pathway (in Adipocytes): In fat cells, GPR109A couples to an inhibitory G-protein (Gi).[7][11] This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[7][11] The reduction in cAMP levels lowers the activity of protein kinase A (PKA), a key enzyme that would normally phosphorylate and activate hormone-sensitive lipase. The resulting inhibition of lipolysis reduces the breakdown of triglycerides into free fatty acids (FFAs).[7] This decrease in circulating FFAs reduces the substrate available to the liver for the synthesis of triglycerides and VLDL, ultimately lowering LDL levels.[2][4]

  • Cutaneous Vasodilation (Flushing) Pathway (in Skin Immune Cells): In epidermal Langerhans cells, GPR109A activation leads to an increase in intracellular calcium (Ca2+).[9] This activates phospholipase A2, which releases arachidonic acid from cell membranes. The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][9] These prostaglandins act on receptors on the smooth muscle of dermal blood vessels, causing vasodilation and the characteristic flushing and warmth.[2][9]

GPR109A_Signaling cluster_0 Adipocyte cluster_1 Langerhans Cell (Skin) Nicotinic Acid Nicotinic Acid GPR109A_Adipocyte GPR109A Nicotinic Acid->GPR109A_Adipocyte Binds Gi Gi Protein GPR109A_Adipocyte->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA Nicotinic Acid_Skin Nicotinic Acid GPR109A_Skin GPR109A Nicotinic Acid_Skin->GPR109A_Skin Binds Ca2 ↑ Intracellular Ca2+ GPR109A_Skin->Ca2 Activates PLA2 Phospholipase A2 Ca2->PLA2 AA Arachidonic Acid PLA2->AA PGs Prostaglandins (PGD2, PGE2) AA->PGs via COX Flush Vasodilation (Flush) PGs->Flush

Caption: Dual signaling pathways of GPR109A activation by nicotinic acid.

Comparative Pharmacological Profiles

The primary difference between nicotinic acid and its esters lies in their pharmacokinetic properties. Esters are more lipophilic, which enhances their ability to permeate biological membranes, such as the skin.[12] However, they must be hydrolyzed by esterase enzymes in the body to release the active nicotinic acid. This conversion is a critical step influencing their onset and duration of action.

Pharmacokinetics (ADME)
ParameterNicotinic Acid (Oral)Nicotinic Acid Esters (Topical)Causality and Rationale
Absorption Rapidly absorbed from the stomach and small intestine.[4][9]Absorption depends on the lipophilicity of the ester group and skin integrity. More lipophilic esters (e.g., hexyl) permeate faster than less lipophilic ones (e.g., methyl).[12]Esterification increases lipophilicity, favoring passive diffusion across the stratum corneum, the skin's primary barrier.
Distribution Distributed to all tissues.Primarily local distribution in the dermal layers, with some systemic absorption.The goal of topical application is a localized effect (vasodilation), minimizing systemic exposure and side effects.
Metabolism Metabolized by the liver via conjugation with glycine or methylation.[9] At high doses, a significant portion is excreted unchanged.[9]Hydrolyzed to nicotinic acid by esterase enzymes present in the skin, particularly the dermis.[12][13]The esters act as prodrugs. The rate of this hydrolysis is a key determinant of the local concentration of active nicotinic acid.
Excretion Primarily renal excretion of metabolites and unchanged drug.[4][9]Metabolites (nicotinic acid and its conjugates) are excreted renally following systemic absorption.The ultimate elimination pathway for the active moiety is the same, regardless of the initial administration form.
Tmax (Oral) ~30-60 minutes.[9]Variable; depends on permeation and hydrolysis rate.The multi-step process of skin permeation and enzymatic conversion delays the peak concentration at the site of action.
Half-life (Oral) ~1 hour.[9]Not directly applicable for topical action; duration of effect is key.The local effect is terminated by drug diffusion away from the site and systemic clearance.
Pharmacodynamics

The pharmacodynamic effects of the esters are, in essence, the effects of the nicotinic acid they release. The key differences are in potency and application.

  • Methyl Nicotinate : A common ingredient in topical preparations for muscle pain and arthritis.[10] It acts as a rubefacient, causing localized vasodilation to increase blood flow and provide a sensation of warmth.[10][13]

  • Benzyl Nicotinate : Also used as a topical vasodilator and skin penetration enhancer in pharmaceutical and cosmetic formulations.[14][15] Its larger benzyl group may alter its permeation characteristics compared to methyl nicotinate.

  • Hexyl Nicotinate : A more lipophilic ester that demonstrates rapid skin permeation.[12] Studies have shown its effectiveness in inducing a vasodilatory response.[12]

A study comparing methyl nicotinate, hexyl nicotinate, and nicotinic acid applied topically found that the esters produced a nearly sigmoidal dose-response curve for vasodilation, while nicotinic acid's was linear, suggesting a potential difference in intrinsic pharmacological potency at the local site.[12]

Metabolic_Pathway cluster_0 Nicotinic Acid Ester Pathway cluster_1 Nicotinic Acid Pathway Ester Nicotinic Acid Ester (e.g., Methyl Nicotinate) Absorption Topical Absorption (Permeation) Ester->Absorption Hydrolysis Esterase Hydrolysis (in Dermis) Absorption->Hydrolysis NA_from_Ester Nicotinic Acid (Active Moiety) Hydrolysis->NA_from_Ester GPR109A GPR109A Receptor NA_from_Ester->GPR109A Binds to NA_Direct Nicotinic Acid (Oral) GI_Absorption Oral Absorption (GI Tract) NA_Direct->GI_Absorption NA_Systemic Nicotinic Acid (Active Moiety) GI_Absorption->NA_Systemic NA_Systemic->GPR109A Binds to

Caption: Metabolic activation pathway of esters versus direct administration.

Experimental Protocols for Pharmacological Characterization

To compare novel nicotinic acid esters, a series of validated in vitro and ex vivo experiments are essential. The following protocols provide a framework for these evaluations.

Protocol 1: Competitive Radioligand Binding Assay for GPR109A

This assay determines the binding affinity (Ki) of a test compound (e.g., a nicotinic acid ester) for the GPR109A receptor. It measures the ability of the test compound to displace a known radioactive ligand from the receptor.

Methodology:

  • Preparation of Membranes: Use a stable cell line (e.g., HEK293) engineered to express the human GPR109A receptor. Grow cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptor and resuspend in an assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-Nicotinic Acid).

    • Increasing concentrations of the unlabeled test compound (the "competitor").

    • Cell membrane preparation.

  • Determination of Non-Specific Binding (NSB): In separate wells, add a high concentration of an unlabeled known GPR109A agonist (e.g., 10 µM nicotinic acid) to saturate the receptors. The radioactivity detected in these wells represents binding to non-receptor components.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Causality: This protocol is self-validating through the inclusion of controls for total binding (no competitor) and non-specific binding. The Cheng-Prusoff correction is critical because it accounts for the concentration and affinity of the radioligand, providing a true measure of the test compound's affinity that is independent of the specific assay conditions.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (HEK293 cells expressing GPR109A) Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: Buffer + [3H]Ligand + Competitor Prepare_Membranes->Setup_Assay Add_Membranes Add Membrane Preparation Setup_Assay->Add_Membranes Incubate Incubate to Equilibrium (e.g., 60 min at RT) Add_Membranes->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Analyze Data Analysis: Plot % Inhibition vs [Competitor] Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)

This assay measures the rate at which a topical compound permeates through a skin sample, providing crucial data for formulation development.

Methodology:

  • Skin Preparation: Obtain human or porcine skin (a common model). Remove subcutaneous fat and cut the skin into sections to mount on Franz diffusion cells.

  • Franz Cell Setup: A Franz cell is a glass apparatus with a donor chamber and a receptor chamber, separated by the mounted skin sample (stratum corneum facing the donor chamber).

  • Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS) solution, maintained at 32-37°C and continuously stirred to mimic physiological conditions.

  • Compound Application: Apply a precise amount of the test formulation (containing the nicotinic acid ester) to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the receptor chamber and immediately replace it with fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of the test compound (and its metabolite, nicotinic acid) in the collected samples using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²).

    • Plot this value against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial concentration of the drug in the donor chamber.

Self-Validation and Causality: This system validates itself by maintaining physiological temperature and sink conditions (ensuring the concentration in the receptor fluid remains low, which is the primary driving force for diffusion). Analyzing for both the parent ester and the hydrolyzed acid is critical to understand the interplay between skin permeation and metabolism, which dictates the local availability of the active drug.

Conclusion and Future Perspectives

Nicotinic acid esters represent a classic prodrug strategy aimed at modifying the pharmacokinetic profile of a parent molecule to enhance its therapeutic application or mitigate side effects. While oral nicotinic acid's primary role is in systemic lipid modification, its esters have carved out a niche in topical therapy as effective vasodilators. The key differentiating factors—lipophilicity, rate of skin permeation, and speed of enzymatic hydrolysis—are critical parameters that dictate their pharmacological profile.

Future research in this area could focus on developing "soft" esters that are rapidly hydrolyzed in the skin to nicotinic acid but are designed to have minimal systemic absorption, thereby maximizing local efficacy for conditions like alopecia or localized inflammation while completely avoiding systemic effects like changes in lipid profiles or flushing in other areas. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of such next-generation compounds.

References

  • Vertex AI Search. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • National Institutes of Health. (n.d.). Nicotinic acid: an old drug with a promising future.
  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Annual Reviews. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • YouTube. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1.
  • PubMed. (2008). Mechanism of action of niacin.
  • PubMed. (n.d.). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect.
  • ResearchGate. (2025). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • National Institutes of Health. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug.
  • Amazon AWS. (n.d.).
  • PharmaCompass. (n.d.).
  • CymitQuimica. (n.d.).
  • Sarchem Labs. (n.d.).

Sources

Comparative

structure-activity relationship (SAR) studies of Methyl 2-fluoro-6-methoxynicotinate derivatives

An In-Depth Guide to the Structure-Activity Relationships of Methyl 2-fluoro-6-methoxynicotinate Derivatives for Drug Discovery Professionals Introduction: The Strategic Importance of the Nicotinate Scaffold in Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of Methyl 2-fluoro-6-methoxynicotinate Derivatives for Drug Discovery Professionals

Introduction: The Strategic Importance of the Nicotinate Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and metabolic stability. Within this class, nicotinate esters, and specifically their substituted derivatives like methyl 2-fluoro-6-methoxynicotinate, represent a focal point for medicinal chemists. These compounds are often explored as key intermediates or final products in the development of treatments for a range of diseases, including those targeting G-protein coupled receptors (GPCRs) and various enzymes.

The strategic placement of substituents on the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The introduction of a fluorine atom, for instance, can profoundly alter a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved drug-like properties. Similarly, a methoxy group can modulate receptor interactions and metabolic stability. Understanding the structure-activity relationships (SAR) of these derivatives is therefore paramount for the rational design of novel therapeutics.

This guide provides a comprehensive analysis of the SAR of methyl 2-fluoro-6-methoxynicotinate derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights to inform future discovery efforts. We will delve into the specific contributions of the fluoro and methoxy substituents, compare the performance of various derivatives, and provide standardized protocols for their evaluation.

The Nicotinic Acid Core: A Foundation for Diverse Biological Activity

The nicotinic acid (or 3-carboxylpyridine) framework is a versatile starting point for ligand design. The ester functionality at the 3-position, typically a methyl or ethyl ester, is a common feature that can engage in hydrogen bonding or be hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety. The SAR of the broader nicotinate class is highly dependent on the specific biological target. However, some general principles have emerged from extensive research in the field.

General SAR Principles of Nicotinate Derivatives
  • The Pyridine Nitrogen: The nitrogen at the 1-position is a key hydrogen bond acceptor and is crucial for anchoring the ligand in the binding pockets of many receptors. Its basicity can be modulated by other ring substituents.

  • The Ester Group at C3: The size and nature of the ester group can influence potency and selectivity. While methyl and ethyl esters are common, larger or more complex esters can be used to probe for additional binding interactions or to modify pharmacokinetic properties.

  • Substituents at C2, C4, C5, and C6: These positions offer rich opportunities for chemical modification to enhance affinity and selectivity. Small, electron-withdrawing groups are often well-tolerated and can improve metabolic stability.

The following diagram illustrates the key positions for substitution on the methyl nicotinate scaffold.

Caption: Key pharmacophoric features of the methyl nicotinate scaffold.

Dissecting the SAR of Methyl 2-fluoro-6-methoxynicotinate Derivatives

The focus of this guide is the specific SAR of derivatives bearing a fluorine atom at the 2-position and a methoxy group at the 6-position. This substitution pattern is particularly interesting as it combines the effects of a strong electron-withdrawing group (fluorine) and an electron-donating group (methoxy).

The Role of the 2-Fluoro Substituent

The introduction of a fluorine atom at the C2 position has several predictable and impactful consequences on the molecule's properties:

  • Increased Potency: In many cases, a 2-fluoro substituent can enhance binding affinity. This is often attributed to the fluorine atom's ability to form favorable orthogonal multipolar interactions with the protein backbone or to displace water molecules from the binding site.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorination at the 2-position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous for cell permeability and can alter the ionization state of the molecule at physiological pH, impacting its interaction with the target.

The Influence of the 6-Methoxy Substituent

The methoxy group at the C6 position also plays a crucial role in defining the SAR of these derivatives:

  • Direct Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional anchor point within the receptor's binding pocket.

  • Conformational Effects: The methoxy group can influence the preferred conformation of the molecule, which may be critical for optimal binding.

  • Lipophilicity and Solubility: The methoxy group increases lipophilicity, which can enhance membrane permeability. However, this must be balanced to avoid issues with aqueous solubility.

The interplay between the 2-fluoro and 6-methoxy groups is a key aspect of the SAR. The electron-withdrawing fluorine and electron-donating methoxy group create a unique electronic distribution across the pyridine ring, which can be exploited to achieve high potency and selectivity.

Comparative Analysis of Derivative Performance: A Data-Driven Approach

To illustrate the SAR principles discussed above, we will now examine hypothetical experimental data for a series of methyl 2-fluoro-6-methoxynicotinate derivatives targeting a generic kinase. The following table summarizes the in vitro potency (IC50) of these compounds, where modifications have been made at the 5-position of the pyridine ring.

Compound ID R-Group (at C5) Kinase IC50 (nM) Cellular Potency (EC50, nM)
1a -H5801200
1b -CH3250600
1c -Cl120350
1d -NH285200
1e -CONH245110
  • Unsubstituted Core (1a): The parent compound with a hydrogen at C5 displays moderate potency, serving as a baseline for comparison.

  • Small Alkyl Group (1b): The addition of a small methyl group at C5 improves potency, suggesting a lipophilic pocket in this region of the binding site.

  • Electron-Withdrawing Group (1c): A chloro substituent at C5 further enhances potency, likely due to a combination of electronic effects and favorable interactions within the binding site.

  • Hydrogen Bond Donor (1d): The introduction of an amino group leads to a significant increase in potency, indicating the presence of a hydrogen bond acceptor on the target protein.

  • Hydrogen Bond Donor/Acceptor (1e): The carboxamide group, which can act as both a hydrogen bond donor and acceptor, provides the most potent compound in this series, highlighting the importance of this interaction for high-affinity binding.

The following workflow diagram outlines the general process for evaluating the SAR of a new series of chemical compounds.

SAR_Workflow cluster_Core Core Scaffold Selection cluster_Synthesis Chemical Synthesis cluster_Screening In Vitro Screening cluster_Analysis Data Analysis & Iteration Core Methyl 2-fluoro-6-methoxynicotinate Synthesis Parallel Synthesis of Analogs Core->Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase IC50) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., EC50) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis Cellular_Assay->SAR_Analysis Design_Next_Gen Design Next Generation Compounds SAR_Analysis->Design_Next_Gen Design_Next_Gen->Synthesis Iterative Improvement

Caption: A typical workflow for SAR-driven lead optimization.

Experimental Protocols for SAR Evaluation

To ensure the generation of reliable and reproducible SAR data, standardized experimental protocols are essential. The following provides a detailed methodology for assessing the in vitro potency of novel inhibitors against a target kinase.

Protocol: In Vitro Kinase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

2. Materials:

  • Recombinant human kinase (e.g., from a commercial vendor)
  • Substrate peptide
  • ATP (Adenosine triphosphate)
  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • Test compounds dissolved in DMSO
  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
  • 384-well white microplates

3. Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
  • In a 384-well plate, add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
  • Add 0.5 µL of the diluted test compounds to the appropriate wells. For control wells, add 0.5 µL of DMSO.
  • Incubate for 10 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 2.0 µL of a solution containing the substrate peptide and ATP (at 2.5x final concentration).
  • Incubate the reaction for 60 minutes at room temperature.
  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit.
  • Read the luminescence on a plate reader.

4. Data Analysis:

  • Convert the luminescence signal to percent inhibition relative to the DMSO controls.
  • Plot the percent inhibition as a function of the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of methyl 2-fluoro-6-methoxynicotinate derivatives is a rich area of investigation for medicinal chemists. The strategic combination of the 2-fluoro and 6-methoxy substituents on the nicotinic acid core provides a powerful platform for the design of potent and selective inhibitors for a variety of biological targets. As demonstrated by the hypothetical data, further optimization of these scaffolds, particularly at the 5-position, can lead to significant improvements in potency.

Future work in this area should focus on expanding the diversity of substituents at the 5-position and exploring modifications to the ester group at C3 to further enhance the pharmacokinetic and pharmacodynamic properties of these promising compounds. The application of computational modeling and structure-based design will also be invaluable in guiding the next stages of lead optimization.

References

A comprehensive list of references would be provided here, linking to peer-reviewed articles and patents that describe the synthesis and biological evaluation of nicotinate derivatives and related compounds. As this guide is a synthesis of general principles, specific references would be tied to actual experimental data. For the purpose of this demonstration, the following are representative examples of relevant literature:

  • Title: The Pyridine Ring in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry. Source: Chemical Reviews. URL: [Link]

  • Title: Kinase Inhibitor Design: A Decade of Progress. Source: Nature Reviews Drug Discovery. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-6-methoxynicotinate

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like Methyl 2-fluoro-6-methoxynicotinate is foundational to innovation. However, with great innovation comes the...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like Methyl 2-fluoro-6-methoxynicotinate is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and sustainable laboratory practice.

Therefore, all disposal procedures must be executed with the assumption that this compound is hazardous, warranting meticulous handling and adherence to institutional and national safety protocols.

Core Principles of Hazardous Chemical Waste Management

Before delving into the specific protocol, it is essential to ground our practice in the universal principles of laboratory chemical waste management. These tenets are non-negotiable and form the bedrock of a safe laboratory environment.

  • Never Discharge to the Sanitary Sewer: Hazardous chemicals, particularly persistent organic compounds, must never be poured down the drain.[5][6][7][8] This action can lead to environmental contamination and damage to wastewater treatment infrastructure.

  • No Regular Trash Disposal: Chemical waste must not be disposed of in the regular trash.[5][7][9] This prevents the exposure of non-laboratory personnel to hazardous materials and avoids environmental release through landfills.

  • Evaporation is Not Disposal: The intentional evaporation of hazardous waste, even within a fume hood, is not a permissible disposal method.[5] Waste containers must be kept securely closed except when adding or removing material.[5][6]

  • Segregation is Key: Incompatible waste streams must be kept separate to prevent dangerous chemical reactions.[10] As a fluorinated organic compound, Methyl 2-fluoro-6-methoxynicotinate waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[8]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent PPE protocol is mandatory when handling Methyl 2-fluoro-6-methoxynicotinate for any purpose, including disposal. The primary objective is to prevent skin contact, eye exposure, and inhalation of any dust or vapors.[4][11]

PPE ItemSpecificationRationale and Causality
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from potential splashes of the chemical or its solutions, mitigating the risk of serious eye irritation.[4][9]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.Provides a barrier to prevent direct skin contact, which can cause irritation.[9][11]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination in the event of a spill or splash.[9][11]
Respiratory Protection All handling and disposal should occur in a certified chemical fume hood.A fume hood provides critical ventilation to prevent the inhalation of potentially irritating vapors or fine particles of the solid compound.[9][11]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of Methyl 2-fluoro-6-methoxynicotinate waste, ensuring safety and regulatory compliance at each stage.

Step 1: Designate a Waste Accumulation Area

  • Identify a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for hazardous waste collection.[6][12][13]

  • This area must be at or near the point of generation and under the direct control of laboratory personnel.[10]

  • Ensure the SAA is away from heat sources and incompatible chemicals, particularly strong oxidizing agents.[14]

Step 2: Select the Appropriate Waste Container

  • Use a designated "Halogenated Organic Waste" container.[8]

  • The container must be made of a chemically compatible material (e.g., polyethylene or glass) that will not react with or be degraded by the waste.[6][10]

  • Ensure the container is in excellent condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[6][10]

Step 3: Properly Label the Waste Container

  • Accurate labeling is a legal requirement and is crucial for safe handling by your institution's Environmental Health and Safety (EHS) team.[6][12]

  • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name. For this specific case, write "Methyl 2-fluoro-6-methoxynicotinate".

  • The label should also include appropriate hazard warnings (e.g., "Irritant").[15]

Step 4: Waste Collection

  • Carefully transfer the waste chemical into the designated container inside a chemical fume hood.

  • For residual amounts in original containers, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the same halogenated organic waste container.

  • Once the original container is empty and triple-rinsed, deface the label and dispose of it according to your institution's guidelines for clean lab glass or plastic.[5]

  • Keep the waste container securely capped at all times, except when adding waste.[6] Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[6]

Step 5: Arrange for Final Disposal

  • Once the waste container is full, or if it has been accumulating for an extended period (typically not exceeding one year for partially filled containers in an SAA), arrange for its collection.[6]

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.[5]

  • The final disposal method will be determined by the licensed disposal contractor and is typically high-temperature incineration for halogenated organic compounds.[1]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2][9]

    • Carefully sweep or scoop the absorbed material into a designated waste container.[16]

    • Label the container as hazardous waste, listing the spilled chemical and the absorbent material.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[9]

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of Methyl 2-fluoro-6-methoxynicotinate.

G start Start: Have Methyl 2-fluoro-6-methoxynicotinate Waste is_spill Is this an active spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes routine_disposal Routine Waste Disposal is_spill->routine_disposal No small_spill Small Spill: 1. Wear full PPE. 2. Contain with inert absorbent. 3. Collect in sealed container. spill_size->small_spill Small large_spill Large Spill: 1. Evacuate area. 2. Alert others. 3. Call EHS/Emergency Response. spill_size->large_spill Large seal_store Step 4: Securely cap container. Store in designated Satellite Accumulation Area (SAA). small_spill->seal_store end End: Waste Properly Managed large_spill->end ppe Step 1: Don appropriate PPE (Goggles, Gloves, Lab Coat) inside a Fume Hood. routine_disposal->ppe container Step 2: Select a labeled 'Halogenated Organic Waste' container. ppe->container transfer Step 3: Carefully transfer waste into the container. Collect all rinsate. container->transfer transfer->seal_store pickup Step 5: When full, contact EHS for pickup and final disposal. seal_store->pickup pickup->end

Caption: Disposal Decision Workflow for Methyl 2-fluoro-6-methoxynicotinate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • REACH guidance documents . European Chemicals Agency (ECHA). [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks . National Center for Biotechnology Information (PMC). [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). [Link]

  • Need to dispose chemicals . Health and Safety Executive (HSE). [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins . Plastics Europe. [Link]

  • Disposal/Hazardous waste . Fitreach. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.